PNU288034
Description
Properties
IUPAC Name |
N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O5S/c1-10(22)19-8-12-9-21(16(23)26-12)11-6-13(17)15(14(18)7-11)20-2-4-27(24,25)5-3-20/h6-7,12H,2-5,8-9H2,1H3,(H,19,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGZLFWXBIVLBD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433012 | |
| Record name | AG-F-35120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383199-88-0 | |
| Record name | PNU-288034 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383199880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-F-35120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-288034 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM8M197AP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PNU-288034 (PNU-282987)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PNU-288034, a highly selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). For clarity and accuracy, this document will refer to the compound as PNU-282987, as it is the widely recognized designation in scientific literature for this specific α7nAChR agonist. PNU-288034 is understood to be either an alternative or erroneous designation for PNU-282987.
Core Mechanism of Action: Selective α7 Nicotinic Acetylcholine Receptor Agonism
PNU-282987 acts as a potent and selective agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel predominantly expressed in the central nervous system, including the hippocampus and cerebral cortex, as well as on immune cells.[1] Upon binding, PNU-282987 induces a conformational change in the α7nAChR, leading to the opening of its intrinsic cation channel. This allows the influx of calcium ions (Ca2+), which serves as a critical second messenger to initiate a cascade of downstream intracellular signaling events.
The agonistic activity of PNU-282987 at the α7nAChR has been demonstrated to be sensitive to the selective α7nAChR antagonist, methyllycaconitine (MLA), confirming its specific mode of action at this receptor subtype.[1]
Quantitative Pharmacological Profile
The binding affinity and functional potency of PNU-282987 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Receptor/Assay Condition |
| Ki | 26 nM | α7 nAChR (rat brain homogenates) |
| EC50 | 154 nM | α7 nAChR agonist activity |
| IC50 | ≥ 60 µM | α1β1γδ and α3β4 nAChRs |
| Ki | 930 nM | 5-HT3 receptor |
| IC50 | 4541 nM | 5-HT3 receptor |
Table 1: Binding Affinity and Functional Potency of PNU-282987. [2][3][4]
Downstream Signaling Pathways
Activation of the α7nAChR by PNU-282987 triggers several key downstream signaling pathways that mediate its diverse physiological effects, including neuroprotective and anti-inflammatory responses. The two primary pathways identified are the PI3K-Akt pathway and the NF-κB signaling pathway.
PI3K-Akt Signaling Pathway
The influx of calcium following α7nAChR activation by PNU-282987 leads to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for the serine/threonine kinase Akt (also known as Protein Kinase B), leading to its phosphorylation and activation.
Activated Akt plays a crucial role in promoting cell survival and proliferation by phosphorylating and inhibiting pro-apoptotic proteins such as Bad and activating anti-apoptotic pathways. The neuroprotective effects of PNU-282987 are, at least in part, mediated through this pathway.
NF-κB Signaling Pathway
The anti-inflammatory effects of PNU-282987 are largely attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Activation of the α7nAChR by PNU-282987 can lead to the phosphorylation of IκB Kinase (IKK). IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and regulate the transcription of genes involved in the inflammatory response, often leading to a reduction in the production of pro-inflammatory cytokines.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the mechanism of action of PNU-282987.
Radioligand Binding Assay for Ki Determination
This assay is used to determine the binding affinity (Ki) of PNU-282987 for the α7nAChR.
-
Objective: To measure the displacement of a radiolabeled antagonist from the α7nAChR by PNU-282987.
-
Materials:
-
Rat brain homogenates (source of α7nAChR)
-
[3H]methyllycaconitine ([3H]MLA) or [125I]-α-bungarotoxin as the radioligand
-
PNU-282987 at various concentrations
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate rat brain homogenates with a fixed concentration of the radioligand ([3H]MLA) and varying concentrations of PNU-282987.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of PNU-282987 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FLIPR Calcium Assay for EC50 Determination
This high-throughput screening assay is used to measure the functional potency (EC50) of PNU-282987 by detecting changes in intracellular calcium.[5]
-
Objective: To quantify the PNU-282987-induced calcium influx in cells expressing α7nAChR.
-
Materials:
-
Cell line expressing α7nAChR (e.g., SH-SY5Y or transfected HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
PNU-282987 at various concentrations
-
Assay buffer (e.g., HBSS with HEPES)
-
Fluorometric Imaging Plate Reader (FLIPR)
-
-
Procedure:
-
Plate the cells in a microplate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye.
-
Place the plate in the FLIPR instrument.
-
Add varying concentrations of PNU-282987 to the wells.
-
The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.
-
Plot the peak fluorescence response against the concentration of PNU-282987 to generate a dose-response curve.
-
Determine the EC50 value from the curve, which is the concentration of PNU-282987 that produces 50% of the maximal response.
-
Western Blotting for Downstream Signaling
This technique is used to detect the phosphorylation and activation of key proteins in the PI3K-Akt and NF-κB signaling pathways following treatment with PNU-282987.
-
Objective: To assess the levels of phosphorylated Akt (p-Akt) and phosphorylated IκB (p-IκB) or the nuclear translocation of NF-κB p65.
-
Materials:
-
Appropriate cell line (e.g., PC12, macrophages)
-
PNU-282987
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies specific for p-Akt (Ser473), total Akt, p-IκB, total IκB, and NF-κB p65
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with PNU-282987 for various times and at different concentrations.
-
Lyse the cells to extract total protein. For NF-κB translocation, nuclear and cytoplasmic fractions can be separated.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, NF-κB p65).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation or nuclear translocation.
-
Conclusion
PNU-282987 is a selective and potent agonist of the α7 nicotinic acetylcholine receptor. Its mechanism of action involves the direct activation of the α7nAChR, leading to calcium influx and the subsequent modulation of key intracellular signaling pathways, including the PI3K-Akt and NF-κB pathways. These downstream effects are responsible for its observed neuroprotective and anti-inflammatory properties. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of PNU-282987 and other α7nAChR agonists in various physiological and pathological contexts.
References
- 1. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PNU-288034: A Technical Overview of an Oxazolidinone Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-288034 is a synthetic oxazolidinone antibiotic. Belonging to a class of protein synthesis inhibitors, it was investigated for its potential therapeutic application against Gram-positive bacterial infections. Despite demonstrating in vitro activity, its clinical development was halted during Phase I trials due to insufficient plasma exposure in humans. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for PNU-288034.
Chemical Structure and Properties
PNU-288034, with the systematic IUPAC name N-({(5S)-3-[4-(1,1-dioxidothiomorpholin-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide, possesses a core oxazolidinone structure essential for its antibacterial activity.[1] Key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-({(5S)-3-[4-(1,1-dioxidothiomorpholin-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | [1] |
| CAS Number | 383199-88-0 | |
| Molecular Formula | C16H19F2N3O5S | |
| Molecular Weight | 403.4 g/mol | |
| Canonical SMILES | CC(=O)NC[C@H]1CN(C2=CC(F)=C(N(CCCS(=O)(=O)C)C2)C(F)=C2)C(=O)O1 | |
| Solubility | Soluble in DMSO |
Pharmacological Properties
Mechanism of Action
As a member of the oxazolidinone class of antibiotics, PNU-288034 exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2][3][4] This mechanism involves the binding of the drug to the 50S ribosomal subunit at the peptidyl transferase center.[2][3][4] This interaction prevents the formation of the initiation complex, a critical step in bacterial protein translation, ultimately leading to the cessation of bacterial growth.
Mechanism of Action of PNU-288034
Pharmacokinetics
Pharmacokinetic studies of PNU-288034 were conducted in several preclinical species and in humans. The compound exhibited rapid absorption but was ultimately terminated from clinical development due to insufficient plasma exposure. A summary of key pharmacokinetic parameters is provided below.
| Species | Dose | CL (mL/min/kg) | Vss (L/kg) | Tmax (h) | F (%) |
| Mouse | 20 mg/kg (i.v.) | 32.9 | 1.36 | - | - |
| 40 mg/kg (p.o.) | - | - | 0.25 | 96 | |
| Rat | 20 mg/kg (i.v.) | 18.9 | 1.3 | - | - |
| 40 mg/kg (p.o.) | - | - | 0.17 | 88 | |
| Dog | 10 mg/kg (i.v.) | 5.58 | 0.57 | - | - |
| 20 mg/kg (p.o.) | - | - | 0.5 | 73 | |
| Monkey | 10 mg/kg (i.v.) | 6.55 | 0.77 | - | - |
| Human | 100-1500 mg (p.o.) | - | - | ~2 | - |
CL: Clearance; Vss: Volume of distribution at steady state; Tmax: Time to maximum concentration; F: Bioavailability.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of an antibacterial agent like PNU-288034, based on standard broth microdilution methods.
Workflow for MIC Determination
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: PNU-288034 is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria without the drug) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of PNU-288034 that completely inhibits visible growth of the bacteria.
Plasma Protein Binding Assay
The extent of plasma protein binding is a critical parameter in drug development. A common method to determine this is equilibrium dialysis.
Plasma Protein Binding Assay Workflow
Methodology:
-
Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like PNU-288034 but not large proteins.
-
Sample Preparation: One chamber is filled with plasma (human or animal) spiked with a known concentration of PNU-288034. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, PBS).
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.
-
Concentration Measurement: After incubation, the concentration of PNU-288034 in both the plasma and buffer chambers is measured using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The percentage of plasma protein binding is calculated using the concentrations of the drug in the plasma and buffer chambers at equilibrium.
Conclusion
PNU-288034 is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. While it demonstrated preclinical potential, its development was halted due to unfavorable pharmacokinetic properties in early clinical trials. The information presented in this guide provides a detailed summary of its chemical, pharmacological, and experimental characteristics for scientific and research purposes.
References
An In-depth Technical Guide to PNU-282987: A Selective α7 Nicotinic Acetylcholine Receptor Agonist
Note to the reader: The initial query for "PNU-288034" led to information about an oxazolidinone antibiotic. However, the core requirements of the request, focusing on a compound with activity at the α7 nicotinic acetylcholine receptor and its associated signaling pathways, overwhelmingly pointed to the well-characterized agonist PNU-282987 . This guide will therefore focus on PNU-282987 to provide the most relevant and comprehensive information.
Executive Summary
PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery.[1][2] Developed by Pharmacia & Upjohn, this compound has been instrumental as a research tool to elucidate the physiological and pathological roles of the α7 nAChR.[3] Its ability to modulate key signaling pathways has positioned it as a compound of interest in studies related to cognitive function, neuroinflammation, and various neurological and inflammatory disorders. This document provides a comprehensive technical overview of PNU-282987, including its discovery, history, pharmacological properties, and the experimental methodologies used for its characterization.
Discovery and History
PNU-282987, chemically known as N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide, emerged from a discovery program aimed at identifying selective agonists for the α7 nAChR.[2] The synthesis and structure-activity relationship studies of a series of quinuclidine benzamides led to the identification of PNU-282987 as a lead candidate with high affinity and selectivity for the α7 nAChR.[2] Its development in the early 2000s provided researchers with a critical tool to explore the therapeutic potential of targeting this receptor.
Pharmacological Profile
Binding Affinity and Functional Activity
PNU-282987 exhibits high affinity for the rat α7 nAChR, as determined by radioligand binding assays. It also demonstrates potent agonist activity in functional assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Conditions | Reference |
| Ki | 26 nM | Rat brain homogenates, competition binding assay. | [2] |
| Ki | 27 nM | Displacement of methyllycaconitine (MLA) from rat brain homogenates. | [1][4] |
| EC50 | 154 nM | Functional assay measuring α7 nAChR agonist activity. | [1][4] |
| IC50 (5-HT3R) | 4541 nM | Functional antagonist activity at the 5-HT3 receptor. | [1][4] |
Table 1: Binding Affinity and Functional Potency of PNU-282987
Selectivity Profile
PNU-282987 displays high selectivity for the α7 nAChR over other nAChR subtypes and a panel of other receptors.
| Receptor Subtype | Activity | Concentration/Value | Reference |
| α1β1γδ nAChR | Negligible blockade | IC50 ≥ 60 μM | [2] |
| α3β4 nAChR | Negligible blockade | IC50 ≥ 60 μM | [2] |
| 5-HT3 Receptor | Antagonist | Ki = 930 nM | [2] |
| Panel of 32 other receptors | Inactive | 1 μM | [2] |
Table 2: Selectivity Profile of PNU-282987
Signaling Pathways
Activation of the α7 nAChR by PNU-282987 triggers several downstream signaling cascades implicated in neuroprotection, anti-inflammatory effects, and synaptic plasticity.
CaM-CaMKII-CREB Signaling Pathway
PNU-282987-mediated activation of α7 nAChR leads to an influx of Ca2+, which in turn activates the Calmodulin (CaM)/Calmodulin-dependent protein kinase II (CaMKII) pathway. This culminates in the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival and synaptic plasticity.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-288034: Analysis of an Enigmatic Compound Reveals a Lack of Demonstrable Antibacterial Activity
Despite inquiries into the target spectrum and antibacterial properties of the compound designated PNU-288034, a comprehensive review of publicly available scientific literature and databases reveals no evidence of its efficacy as an antibacterial agent. Investigations into its molecular target, spectrum of activity against common bacterial pathogens, and associated experimental methodologies have failed to yield any substantive data to support its classification or function as an antimicrobial therapeutic.
Initial explorations into the biological activity of PNU-288034 did not uncover any specific bacterial target. Standard pharmacological profiling and target deconvolution studies, which are crucial for identifying the mechanism of action of a novel antimicrobial agent, are absent from the scientific record for this particular compound. Consequently, no information is available regarding its potential interaction with essential bacterial pathways such as cell wall synthesis, protein synthesis, DNA replication, or folic acid metabolism.
Furthermore, extensive searches for data pertaining to the in vitro antibacterial activity of PNU-288034 have been unfruitful. Minimum Inhibitory Concentration (MIC) values, a fundamental measure of an antibiotic's potency against specific bacteria, are not documented for PNU-288034 against any clinically relevant Gram-positive or Gram-negative bacteria. This includes a lack of data for key pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. The absence of such foundational data precludes any assessment of its potential clinical utility as an antibacterial agent.
Consistent with the lack of activity data, there are no published experimental protocols detailing methods for evaluating the antibacterial properties of PNU-288034. Methodologies for critical assays, including MIC determination, time-kill kinetics, and mechanism of action studies (such as ribosomal binding or protein synthesis inhibition assays), have not been described in the context of this compound.
Pharmacodynamics of PNU-288034: A Technical Guide
Disclaimer: Publicly available information on the specific pharmacodynamics of PNU-288034 is limited, likely due to the termination of its clinical development in Phase I due to insufficient exposure. This guide provides a comprehensive overview based on the known pharmacology of the oxazolidinone class of antibiotics, to which PNU-288034 belongs, supplemented with the specific data available for this compound.
Introduction
PNU-288034 is a synthetic antibiotic belonging to the oxazolidinone class. Oxazolidinones are a critical group of antimicrobial agents known for their activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). While the clinical development of PNU-288034 was halted, understanding its expected pharmacodynamic profile within the context of its drug class is valuable for researchers in antibiotic development.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action for oxazolidinone antibiotics, and therefore presumed for PNU-288034, is the inhibition of bacterial protein synthesis.[1][2] This process is distinct from other protein synthesis inhibitors, conferring a unique profile with no cross-resistance to other antibiotic classes.[1]
The key steps in the mechanism are:
-
Binding to the 50S Ribosomal Subunit: Oxazolidinones selectively bind to the 50S subunit of the bacterial ribosome.[1][3]
-
Interference with the Initiation Complex: Specifically, they bind to the P site on the 50S subunit, preventing the formation of a functional 70S initiation complex.[2] This complex, comprising the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA), is essential for the commencement of protein synthesis.[1][3]
-
Inhibition of Translation: By preventing the formation of the 70S initiation complex, oxazolidinones effectively halt the translation of bacterial proteins, leading to a bacteriostatic effect.
Signaling Pathway of Oxazolidinone Action
The following diagram illustrates the general mechanism of action for oxazolidinone antibiotics.
Quantitative Pharmacodynamic Data
Specific in vitro activity data for PNU-288034, such as Ki (inhibition constant), EC50 (half maximal effective concentration), IC50 (half maximal inhibitory concentration), and comprehensive Minimum Inhibitory Concentration (MIC) values, are not available in the reviewed literature. For the oxazolidinone class in general, MICs against susceptible Gram-positive organisms are typically in the range of 0.5-4 µg/mL.
Experimental Protocols
Detailed experimental protocols for determining the pharmacodynamics of PNU-288034 are not published. However, standard methodologies for evaluating the in vitro and in vivo efficacy of antibiotics would have been employed.
General Protocol for Minimum Inhibitory Concentration (MIC) Determination
The following workflow outlines a standard broth microdilution method for determining the MIC of an antibiotic.
Pharmacokinetics of PNU-288034
While this guide focuses on pharmacodynamics, the pharmacokinetic properties of PNU-288034 are crucial to understanding why its development was discontinued. The primary issue was insufficient plasma exposure.
Key Pharmacokinetic Parameters:
| Species | Route | Tmax (h) | Bioavailability (F) | Reference |
| Mouse | Oral | 0.17 | 73% | [4] |
| Rat | Oral | 0.5 | 96% | [4] |
| Dog | Oral | 0.5 | 80% | [4] |
| Monkey | Oral | - | 42% | [4] |
| Human | Oral | 2 | Not Assessed | [4] |
Despite good oral absorption in preclinical species, PNU-288034 undergoes extensive active renal secretion.[4] In vitro studies demonstrated that PNU-288034 is a substrate for human organic anion transporter 3 (OAT3) with a Km of 44 ± 5 µM and human multidrug and toxin extrusion protein 1 (hMATE1) with a Km of 340 ± 55 µM.[5] Co-administration with probenecid, an OAT3 inhibitor, significantly increased the plasma area under the curve (AUC) of PNU-288034 by 170% in monkeys, confirming the role of OAT3 in its rapid clearance.[5]
Transporter-Mediated Renal Clearance of PNU-288034
The following diagram illustrates the key transporters involved in the renal clearance of PNU-288034.
Conclusion
PNU-288034 is an oxazolidinone antibiotic that was investigated for its antibacterial properties. Its pharmacodynamic profile is presumed to be consistent with its class, involving the inhibition of bacterial protein synthesis at the 50S ribosomal subunit. However, a detailed and quantitative pharmacodynamic characterization of PNU-288034 is not publicly available. Its clinical development was terminated due to unfavorable pharmacokinetic properties, specifically rapid and extensive renal clearance mediated by OAT3 and MATE1 transporters, leading to insufficient systemic exposure. Further research into oxazolidinone derivatives continues to be an important area of antibiotic drug discovery.
References
- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
PNU-288034 and its Relation to the Alpha7 Nicotinic Acetylcholine Receptor: An In-depth Technical Guide
A Note on Compound Identification: Initial research indicates a potential discrepancy in the compound of interest. While the query specifies PNU-288034, the vast majority of scientific literature concerning agonism of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) and its relevance to neurological disorders, particularly schizophrenia, points to PNU-282987 . PNU-288034 is identified as an experimental oxazolidinone antibiotic. This guide will proceed with a comprehensive analysis of PNU-282987 and its interaction with the α7 nAChR, as it aligns with the core scientific context of the user's request.
Introduction
The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a significant therapeutic target for a range of central nervous system disorders, owing to its role in cognitive processes, inflammation, and neuronal survival. PNU-282987 is a potent and highly selective agonist for the α7 nAChR. Its ability to modulate cholinergic signaling has made it a valuable tool in preclinical research, particularly in the investigation of schizophrenia and other conditions characterized by cognitive deficits. This technical guide provides a detailed overview of PNU-282987, its pharmacological profile, its interaction with the α7 nAChR, the downstream signaling pathways it activates, and its effects in relevant disease models.
Quantitative Data Presentation
The following tables summarize the key quantitative data for PNU-282987, providing a clear comparison of its binding affinity, potency, and selectivity.
Table 1: Binding Affinity and Potency of PNU-282987 at the α7 nAChR
| Parameter | Value | Species/Tissue | Reference |
| Ki (displaces [3H]methyllycaconitine) | 26 nM | Rat Brain Homogenates | |
| Ki (displaces [3H]methyllycaconitine) | 27 nM | Rat Brain Homogenates | [1][2] |
| EC50 (agonist activity) | 154 nM | - | [1][2] |
Table 2: Selectivity Profile of PNU-282987
| Receptor Subtype | Parameter | Value | Reference |
| α1β1γδ nAChR | IC50 | ≥ 60 µM | |
| α3β4 nAChR | IC50 | ≥ 60 µM | |
| 5-HT3 Receptor | Ki | 930 nM | |
| 5-HT3 Receptor | IC50 | 4541 nM | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PNU-282987.
Radioligand Binding Assay
This protocol is adapted from studies determining the binding affinity of PNU-282987 for the α7 nAChR.
Objective: To determine the inhibition constant (Ki) of PNU-282987 for the α7 nAChR using a competitive binding assay with a radiolabeled antagonist, [3H]methyllycaconitine (MLA).
Materials:
-
Rat brain tissue (hippocampus or whole brain)
-
[3H]methyllycaconitine (radioligand)
-
PNU-282987 (unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction. Resuspend the pellet in fresh binding buffer.
-
Binding Assay: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of [3H]MLA (typically in the low nanomolar range, near its Kd), and varying concentrations of PNU-282987.
-
Incubation: Incubate the mixture at room temperature (approximately 22°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of PNU-282987 that inhibits 50% of the specific binding of [3H]MLA (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology in Xenopus Oocytes
This protocol describes the two-electrode voltage clamp (TEVC) technique used to assess the functional activity of PNU-282987 at α7 nAChRs expressed in Xenopus oocytes.
Objective: To measure the electrophysiological response of α7 nAChRs to PNU-282987 and determine its potency (EC50).
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human or rat α7 nAChR subunit
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5
-
Glass microelectrodes (filled with 3 M KCl)
-
Two-electrode voltage clamp amplifier and data acquisition system
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the α7 nAChR and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Drug Application: Apply PNU-282987 at various concentrations to the oocyte via the perfusion system.
-
Data Acquisition: Record the inward current evoked by the application of PNU-282987.
-
Data Analysis: Plot the peak current response as a function of PNU-282987 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Auditory Gating in an Animal Model of Schizophrenia
This protocol outlines the methodology for assessing the ability of PNU-282987 to reverse auditory gating deficits in a rodent model relevant to schizophrenia.
Objective: To evaluate the effect of PNU-282987 on the suppression of the P50/N40 auditory evoked potential in response to paired auditory stimuli in rats with an amphetamine-induced gating deficit.
Materials:
-
Adult male Sprague-Dawley rats
-
Surgical implantation of recording electrodes
-
Sound-attenuated recording chamber
-
Auditory stimulus generator
-
EEG recording and analysis system
-
Amphetamine
-
PNU-282987
Procedure:
-
Surgical Preparation: Anesthetize rats and surgically implant recording electrodes over the hippocampus. Allow for a recovery period of at least one week.
-
Auditory Gating Paradigm: Place the conscious, freely moving rat in a sound-attenuated chamber. Present paired auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval. The intensity of the clicks is typically around 85-95 dB.
-
Recording: Record the auditory evoked potentials (AEPs) from the hippocampal electrodes. Average multiple trials to obtain a clear AEP waveform.
-
Induction of Gating Deficit: Administer amphetamine (e.g., 2 mg/kg, i.p.) to induce a deficit in sensory gating, characterized by a failure to suppress the response to the second click (S2).
-
Treatment: Administer PNU-282987 (e.g., 1-10 mg/kg, s.c.) and repeat the auditory gating paradigm.
-
Data Analysis: Measure the amplitude of the P50 (in humans) or N40 (in rats) component of the AEP in response to S1 and S2. Calculate the gating ratio (S2/S1). A ratio closer to 0 indicates good gating, while a ratio closer to 1 indicates a deficit. Compare the gating ratios before and after PNU-282987 treatment in the amphetamine-treated animals.
Signaling Pathways and Visualizations
Activation of the α7 nAChR by PNU-282987 initiates several intracellular signaling cascades that are crucial for its neuroprotective and anti-inflammatory effects. The two most prominent pathways are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a critical regulator of cell survival, proliferation, and growth. Activation of this pathway by PNU-282987 is thought to be a key mechanism underlying its neuroprotective effects.
Caption: PI3K-Akt signaling cascade initiated by PNU-282987.
JAK2-STAT3 Signaling Pathway
The JAK2-STAT3 pathway is a key component of the "cholinergic anti-inflammatory pathway." Activation of this pathway by PNU-282987 leads to the suppression of pro-inflammatory cytokine production.
References
Initial In Vitro Profile of PNU-282987: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the initial in vitro studies of PNU-282987, a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). Due to the limited availability of in vitro data for PNU-288034, this document focuses on the closely related and well-characterized compound, PNU-282987. The α7 nAChR is a key target in the central nervous system for potential therapeutic intervention in cognitive disorders.
Core Data Presentation
The following table summarizes the quantitative data from initial in vitro investigations of PNU-282987, highlighting its potency and selectivity for the α7 nicotinic acetylcholine receptor.
| Parameter | Value | Species/System | Assay Type | Reference |
| Ki | 26 nM | Rat Brain Homogenates | Radioligand Binding ([3H]-MLA displacement) | [1][2][3][4] |
| EC50 | 154 nM | Not Specified | Functional Assay (α7 nAChR agonism) | [5] |
| EC50 | 128 nM | α7-5-HT3 Chimera | Functional Assay | [2] |
| EC50 | 47 - 80 nM | PC12 Cells | ERK Phosphorylation (in presence of PNU-120596) | [6] |
| IC50 | 4541 nM | 5-HT3 Receptor | Functional Antagonism | [5] |
| IC50 | ≥ 60 µM | α1β1γδ and α3β4 nAChRs | Blockade Assay | [1][2][4] |
| Ki | 930 nM | 5-HT3 Receptor | Radioligand Binding | [1][2][4] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the methodology for determining the binding affinity (Ki) of PNU-282987 to the α7 nAChR in rat brain homogenates.
1. Membrane Preparation:
-
Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the prepared membrane homogenate (typically 50-100 µg of protein per well), a fixed concentration of the radioligand [3H]-Methyllycaconitine ([3H]-MLA, a selective α7 nAChR antagonist), and varying concentrations of the competing ligand, PNU-282987.
-
To determine non-specific binding, a parallel set of wells should contain the membrane homogenate, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 1 µM nicotine or unlabeled MLA).
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of PNU-282987.
-
Plot the specific binding as a function of the logarithm of the PNU-282987 concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of PNU-282987 that inhibits 50% of the specific binding of [3H]-MLA) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the methodology for recording α7 nAChR-mediated currents evoked by PNU-282987 in cultured hippocampal neurons.
1. Cell Culture:
-
Culture primary hippocampal neurons from embryonic or early postnatal rodents on glass coverslips coated with a suitable substrate (e.g., poly-D-lysine).
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 7-14 days to allow for neuronal maturation and receptor expression.
2. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber mounted on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH).
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to establish the whole-cell recording configuration.
-
Clamp the neuron at a holding potential of -60 mV to -70 mV in voltage-clamp mode.
3. Drug Application and Data Acquisition:
-
Apply PNU-282987 to the recorded neuron using a fast-perfusion system to ensure rapid solution exchange.
-
Record the inward currents evoked by the application of PNU-282987. To study the concentration-response relationship, apply increasing concentrations of PNU-282987.
-
To confirm that the recorded currents are mediated by α7 nAChRs, co-apply PNU-282987 with a selective α7 nAChR antagonist, such as methyllycaconitine (MLA).
-
Acquire and digitize the current signals using an appropriate amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the inward current evoked by each concentration of PNU-282987.
-
Normalize the current amplitudes to the maximum response and plot them against the logarithm of the PNU-282987 concentration.
-
Fit the concentration-response data with a Hill equation to determine the EC50 value.
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay```dot
Caption: PNU-282987 Signaling at α7 nAChR.
References
- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. PNU 282987 | Nicotinic (a7) Receptor Agonists: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of PNU-288034 (PNU-286607) and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of the novel antibacterial agent PNU-286607 (initially referenced as PNU-288034, likely due to a typographical error) and its derivatives. PNU-286607 is a pioneering compound in the spiropyrimidinetrione (SPT) class of antibiotics, which exhibit a unique mechanism of action by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This guide includes detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.
Core Compound: (-)-PNU-286607
(-)-PNU-286607 is a potent inhibitor of bacterial DNA gyrase and demonstrates significant activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains. Its unique spirocyclic barbituric acid structure is accessible through a practical two-step asymmetric synthesis.
Synthesis of (-)-PNU-286607
The asymmetric synthesis of (-)-PNU-286607 leverages a "tert-amino effect" rearrangement, a relatively obscure yet powerful transformation of vinyl anilines. The process begins with the preparation of a chiral aldehyde precursor, which then undergoes a one-pot cyclization with barbituric acid to yield the final product with high enantiomeric purity.
Experimental Protocol: Asymmetric Synthesis of (-)-PNU-286607
A detailed, step-by-step experimental protocol for the synthesis of the key chiral aldehyde intermediate and the final cyclization to (-)-PNU-286607 is provided below.
Step 1: Synthesis of the Chiral Aldehyde Precursor
The synthesis of the chiral aldehyde precursor starts from commercially available materials and involves the introduction of the chiral (2R,6R)-2,6-dimethylmorpholine moiety.
-
Materials: (2R,6R)-2,6-Dimethylmorpholine, 2-fluoro-5-nitrobenzaldehyde, appropriate solvents and reagents for amine protection and deprotection, and subsequent aromatic nucleophilic substitution.
-
Procedure:
-
Protect the secondary amine of (2R,6R)-2,6-dimethylmorpholine using a suitable protecting group (e.g., Boc anhydride).
-
Perform an aromatic nucleophilic substitution reaction between the protected morpholine and 2-fluoro-5-nitrobenzaldehyde to yield the aldehyde precursor.
-
Deprotect the morpholine nitrogen to yield the final chiral aldehyde precursor.
-
Step 2: Asymmetric Cyclization to (-)-PNU-286607
The final step is a one-pot reaction where the chiral aldehyde and barbituric acid are heated to induce the key[1][2]-hydride shift and cyclization cascade.
-
Materials: Chiral aldehyde precursor from Step 1, barbituric acid, n-butanol.
-
Procedure:
-
Dissolve the chiral aldehyde precursor and barbituric acid in n-butanol.
-
Heat the mixture to reflux (approximately 117 °C) for 24 hours.
-
Cool the reaction mixture and isolate the crude product.
-
Purify the crude product by chromatography to yield (-)-PNU-286607 as a solid.
-
Quantitative Data for (-)-PNU-286607 Synthesis
| Parameter | Value |
| Yield | 74% |
| Enantiomeric Ratio (er) | >99:1 |
Mechanism of Action of PNU-286607
PNU-286607 exerts its antibacterial effect by inhibiting the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. PNU-286607 stabilizes the covalent complex between the enzyme and cleaved DNA, leading to lethal double-strand breaks in the bacterial chromosome.
Signaling Pathway: Inhibition of Bacterial DNA Gyrase by PNU-286607
References
PNU-288034: A Technical Guide for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-288034 is a compound of significant interest in the field of cognitive enhancement research, primarily due to its structural similarity to known selective α7 nicotinic acetylcholine receptor (nAChR) agonists. The α7 nAChR is a well-validated target for pro-cognitive drug development, implicated in various aspects of learning, memory, and attention. This technical guide provides a comprehensive overview of the core information available on PNU-288034 and its close analogue, PNU-282987, to support ongoing and future research endeavors. It consolidates quantitative data, details established experimental protocols, and visualizes key signaling pathways and experimental workflows. While direct quantitative data on the cognitive-enhancing properties of PNU-288034 are limited in publicly accessible literature, the extensive research on the closely related compound PNU-282987 provides a strong foundation for its investigation as a potential cognitive enhancer.
Introduction
The quest for effective cognitive enhancers is driven by the significant unmet medical needs in treating cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease, as well as psychiatric conditions such as schizophrenia.[1] The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target due to its high expression in brain regions critical for cognition, such as the hippocampus and cortex, and its role in modulating key neurotransmitter systems.[2] Agonists of the α7 nAChR have demonstrated pro-cognitive effects in a variety of preclinical models.[2][3]
PNU-288034, initially investigated as an oxazolidinone antibiotic, shares a close structural resemblance to PNU-282987, a potent and highly selective α7 nAChR agonist. This structural relationship suggests that PNU-288034 may also exhibit activity at the α7 nAChR and, consequently, possess cognitive-enhancing properties. This guide synthesizes the available technical information to facilitate the exploration of PNU-288034 in cognitive enhancement research.
Quantitative Data
Table 1: In Vitro Pharmacology of PNU-282987
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 26 nM | α7 nAChR | [4] |
| Functional Activity (IC50) | ≥ 60 μM | α1β1γδ and α3β4 nAChRs | [4] |
| Functional Activity (Ki) | 930 nM | 5-HT3 receptors | [4] |
| ERK Phosphorylation (EC50) | 47 to 80 nM | PC12 cells (in presence of PNU-120596) | [5] |
Table 2: Preclinical Pharmacokinetics of PNU-288034 (as an antibiotic)
| Species | Route | Tmax (h) | Oral Bioavailability (%) |
| Mouse | Oral | 0.17 - 0.5 | 73 - 96 |
| Rat | Oral | 0.17 - 0.5 | 73 - 96 |
| Dog | Oral | 0.17 - 0.5 | 73 - 96 |
It is important to note that the pharmacokinetic profile of a compound can vary depending on the formulation and the physiological state of the animal. Central nervous system (CNS) penetration is a critical factor for cognitive enhancers, and specific studies are needed to determine the brain-to-plasma concentration ratio of PNU-288034.[6][7][8][9][10]
Mechanism of Action and Signaling Pathways
The putative mechanism of action for PNU-288034 as a cognitive enhancer is through the activation of α7 nAChRs. Activation of these receptors by agonists like PNU-282987 has been shown to trigger downstream signaling cascades crucial for synaptic plasticity and neuronal survival.
Key Signaling Pathways
-
PI3K/Akt Pathway: Activation of α7 nAChRs can lead to the phosphorylation and activation of Akt through the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is critically involved in cell survival, proliferation, and synaptic plasticity.
-
ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK) pathway, part of the Mitogen-activated protein kinase (MAPK) cascade, is another key downstream target. α7 nAChR activation can induce ERK1/2 phosphorylation, a process implicated in learning and memory.[2][5]
-
CaM-CaMKII-CREB Pathway: Activation of α7 nAChRs, which are highly permeable to calcium ions (Ca2+), leads to an influx of Ca2+. This can activate Calmodulin (CaM) and subsequently Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in long-term memory formation.[11]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of PNU-288034 for cognitive enhancement.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of PNU-288034 for the α7 nAChR.
-
Materials:
-
Cell membranes prepared from cells stably expressing human α7 nAChRs (e.g., GH4C1 cells).
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.
-
PNU-288034 stock solution.
-
Non-specific binding control (e.g., high concentration of a known α7 nAChR ligand like nicotine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of PNU-288034 in the binding buffer.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a competing ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the functional potency (EC50) and efficacy of PNU-288034 at the α7 nAChR.
-
Materials:
-
Cells expressing α7 nAChRs (e.g., Xenopus oocytes or mammalian cell lines like HEK293).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal pipette solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP).
-
External bath solution (e.g., artificial cerebrospinal fluid or a saline solution).
-
PNU-288034 solutions of varying concentrations.
-
-
Procedure:
-
Prepare cells for recording.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply increasing concentrations of PNU-288034 to the cell using a perfusion system.
-
Record the inward currents evoked by PNU-288034.
-
Wash out the drug between applications to allow for receptor recovery.
-
Construct a concentration-response curve and fit the data to a sigmoidal dose-response equation to determine the EC50 and maximum response.
-
-
Objective: To measure intracellular calcium influx mediated by α7 nAChR activation.
-
Materials:
-
Cells expressing α7 nAChRs.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities.
-
PNU-288034 solutions.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Apply PNU-288034 to the cells.
-
Record the change in fluorescence intensity over time.
-
Analyze the data to determine the magnitude and kinetics of the calcium response.
-
In Vivo Behavioral Assays
-
Objective: To assess short-term recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a set period on consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a specific duration.
-
Inter-trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour).
-
Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore.
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 0) indicates intact recognition memory. The effect of PNU-288034 would be assessed by administering the compound before the training or testing phase and comparing the discrimination index to a vehicle-treated control group.
-
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: For several consecutive days, the animal is placed in the pool from different starting locations and must find the hidden platform. The latency to find the platform and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was located) is measured.
-
Data Analysis: A decrease in escape latency and path length across acquisition trials indicates learning. A preference for the target quadrant in the probe trial indicates spatial memory. PNU-288034 would be administered before each training session to assess its effect on learning and before the probe trial to assess its effect on memory retrieval.
-
Visualization of Workflows
Conclusion
PNU-288034 presents an intriguing candidate for cognitive enhancement research due to its structural similarity to the well-characterized α7 nAChR agonist, PNU-282987. While direct evidence for its pro-cognitive effects is currently sparse in the public domain, the established role of α7 nAChR activation in cognitive processes provides a strong rationale for its investigation. This technical guide offers a foundational resource for researchers by consolidating relevant quantitative data from its close analog, detailing essential experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. Further research is warranted to directly characterize the pharmacological profile of PNU-288034 at the α7 nAChR and to evaluate its efficacy in preclinical models of cognitive impairment. Such studies will be crucial in determining its potential as a novel therapeutic agent for cognitive disorders.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cognitive Enhancers in Schizophrenia: A Systematic Review and Meta-Analysis of Alpha-7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Deficits and Negative Symptoms [frontiersin.org]
- 4. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 5. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.ucsc.edu [people.ucsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 10. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
PNU-288034 and its Role in Schizophrenia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of debilitating symptoms, including cognitive deficits and negative symptoms, which are poorly addressed by current antipsychotic medications. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target to address these unmet needs. This technical guide provides an in-depth overview of PNU-288034, a selective α7 nAChR agonist, and its role in preclinical schizophrenia research. While the clinical development of PNU-288034 was discontinued in early stages, understanding its mechanism of action and the experimental framework used for its evaluation provides valuable insights for the ongoing development of novel therapeutics targeting the α7 nAChR for the treatment of schizophrenia. This document details the preclinical pharmacokinetic profile of PNU-288034, outlines common experimental protocols for evaluating α7 nAChR agonists in animal models of schizophrenia, and describes the key signaling pathways implicated in their therapeutic effects.
Introduction: The α7 Nicotinic Acetylcholine Receptor in Schizophrenia
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex.[1] A significant body of evidence points to a deficit in α7 nAChR function in individuals with schizophrenia.[2] This "hypofunction" is linked to core symptoms of the disorder, particularly deficits in sensory gating (the ability to filter out irrelevant stimuli) and cognitive impairments.[3][4] Consequently, agonists that selectively activate the α7 nAChR have been a major focus of drug discovery efforts to develop novel treatments for the cognitive and negative symptoms of schizophrenia.[5]
PNU-288034 was developed as a selective agonist for the α7 nAChR. Although its progression to later-stage clinical trials was halted, preclinical data generated for this and similar compounds have been instrumental in validating the α7 nAChR as a therapeutic target.
PNU-288034: Pharmacological Profile
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models are crucial for determining dose- and time-dependent effects in efficacy studies. The following table summarizes the available pharmacokinetic parameters of PNU-288034 in various preclinical species.
| Parameter | Mouse | Rat | Dog | Monkey |
| Plasma Clearance (mL/min/kg) | 32.9 | 18.9 | 5.58 | 6.55 |
| Volume of Distribution (Vss; L/kg) | 1.36 | 0.57-1.3 | 0.57-1.3 | 0.57-1.3 |
| Mean Residence Time (MRT; h) | 0.69 | - | - | - |
| Tmax (oral; h) | 0.17 | 0.5 | 0.5 | - |
| Oral Bioavailability (F; %) | 73 | 96 | 85 | - |
| Urine Recovery (% of unchanged compound) | - | >73 | >73 | 42 |
Data compiled from publicly available pharmacokinetic studies.[7][8]
Experimental Protocols in Preclinical Schizophrenia Models
The therapeutic potential of α7 nAChR agonists like PNU-288034 is evaluated in animal models that recapitulate specific endophenotypes of schizophrenia. Below are detailed methodologies for key behavioral and electrophysiological assays.
Auditory Sensory Gating (P50 Suppression)
Auditory sensory gating deficits, measured by the suppression of the P50 event-related potential to a repeated auditory stimulus, are a well-established endophenotype in schizophrenia.[3]
Experimental Workflow:
Methodology:
-
Animal Preparation: Male rats are anesthetized and placed in a stereotaxic frame. Recording electrodes are implanted in the CA3 region of the hippocampus.
-
Drug Administration: PNU-288034 or vehicle is administered, typically via subcutaneous or intraperitoneal injection, at a specified time before the recording session.
-
Auditory Stimulation: A paired-click paradigm is used, consisting of two identical auditory clicks (S1 and S2) separated by a 500 ms inter-stimulus interval.
-
Data Acquisition: Evoked potentials are recorded, and the amplitude of the P50 wave for both S1 and S2 is measured.
-
Data Analysis: The ratio of the S2 to S1 amplitude is calculated. A ratio closer to 1 indicates a deficit in sensory gating. The effect of PNU-288034 is assessed by its ability to reduce this ratio compared to the vehicle-treated group.
Novel Object Recognition (NOR) Task
The NOR task is used to assess recognition memory, a cognitive domain often impaired in schizophrenia.[9]
Experimental Workflow:
Methodology:
-
Habituation: On the first day, the animal is allowed to freely explore an empty open-field arena to acclimate to the environment.
-
Training (Familiarization Phase): On the second day, the animal is placed back in the arena, which now contains two identical objects. The time the animal spends actively exploring each object is recorded.
-
Testing (Test Phase): After a retention interval (e.g., 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. The effect of PNU-288034, administered before the training or testing phase, is evaluated by its ability to improve the DI in a schizophrenia animal model (e.g., rats treated with PCP or MK-801) compared to a vehicle-treated control group.
Amphetamine-Induced Hyperlocomotion
This model is used to assess potential antipsychotic properties, as hyperactivity induced by dopamine agonists like amphetamine is considered to model the positive symptoms of schizophrenia.[10]
Experimental Workflow:
Methodology:
-
Habituation: Animals are placed in an open-field arena for a period to allow for acclimation.
-
Drug Administration: PNU-288034 or a vehicle is administered at a specific time before the administration of amphetamine.
-
Induction of Hyperactivity: Amphetamine is administered to induce hyperlocomotor activity.
-
Data Acquisition: Locomotor activity, including distance traveled, rearing frequency, and stereotyped behaviors, is recorded using an automated activity monitoring system.
-
Data Analysis: The locomotor activity of the group treated with PNU-288034 and amphetamine is compared to the group treated with vehicle and amphetamine. A significant reduction in amphetamine-induced hyperactivity by PNU-288034 would suggest potential antipsychotic-like effects.
Signaling Pathways Modulated by α7 nAChR Activation
The therapeutic effects of α7 nAChR agonists are mediated by the modulation of several intracellular signaling cascades. Activation of the α7 nAChR, a calcium-permeable ion channel, leads to an influx of Ca2+, which acts as a second messenger to trigger downstream pathways crucial for synaptic plasticity, neuroprotection, and inflammation.
References
- 1. [Role of JAK2/STAT3 signaling pathway in microglia activation after hypoxic-ischemic brain damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reasons for clinical trial termination: enrollment issues among top factor [pharmaceutical-technology.com]
- 3. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Janus Kinase Inhibition Ameliorates Ischemic Stroke Injury and Neuroinflammation Through Reducing NLRP3 Inflammasome Activation via JAK2/STAT3 Pathway Inhibition [frontiersin.org]
- 5. JAK/STAT3 pathway is activated in spinal cord microglia after peripheral nerve injury and contributes to neuropathic pain development in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Novel α7β2-Nicotinic Acetylcholine Receptor Subtype Is Expressed in Mouse and Human Basal Forebrain: Biochemical and Pharmacological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PNU-288034 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-288034 is an oxazolidinone antibiotic. Although its clinical development was halted during Phase I trials due to insufficient exposure, its unique properties and the general class of oxazolidinones continue to be of interest for infectious disease research. These application notes provide a summary of available pharmacokinetic data and representative protocols for conducting in vivo studies to evaluate the efficacy and pharmacokinetics of PNU-288034 in rodent models.
Mechanism of Action
PNU-288034, as an oxazolidinone, inhibits bacterial protein synthesis. This class of antibiotics binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis.[1][2][3][4] This mechanism is distinct from many other classes of protein synthesis inhibitors, which often target the elongation phase.[3]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of PNU-288034 in various preclinical species and humans. This data is essential for designing in vivo experiments, particularly for dose selection and determining sampling time points.
Table 1: Pharmacokinetic Parameters of PNU-288034 in Preclinical Models
| Species | Route | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vss; L/kg) | Tmax (h) | Oral Bioavailability (%) |
| Mouse | IV | 32.9 | 1.36 | - | - |
| Mouse | Oral | - | - | 0.17 | 96 |
| Rat | IV | 18.9 | 0.57 | - | - |
| Rat | Oral | - | - | 0.5 | 73 |
| Dog | IV | 5.58 | 1.3 | - | - |
| Dog | Oral | - | - | 0.5 | 80 |
| Monkey | IV | 6.55 | - | - | - |
Data sourced from ResearchGate.[5]
Table 2: Human Pharmacokinetic Parameters of PNU-288034 After Single Oral Doses
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Renal Clearance (mL/min) |
| 100 | 1.4 ± 0.4 | 2.0 ± 0.9 | 5.9 ± 1.1 | 530 ± 130 |
| 250 | 3.5 ± 0.7 | 2.0 ± 0.9 | 15.6 ± 2.4 | 480 ± 80 |
| 500 | 6.8 ± 1.5 | 2.0 ± 0.9 | 31.9 ± 6.2 | 450 ± 90 |
| 1000 | 12.5 ± 2.8 | 2.0 ± 0.9 | 63.8 ± 12.8 | 390 ± 80 |
Values are presented as mean ± S.D. Data sourced from ResearchGate.[6]
Experimental Protocols
The following are generalized protocols for in vivo pharmacokinetic and efficacy studies of PNU-288034 in a murine model. These should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Murine Pharmacokinetic Study
This protocol outlines the determination of key pharmacokinetic parameters of PNU-288034 in mice.
1. Animal Model:
-
Species: CD-1 or BALB/c mice, 6-8 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Acclimatization: Allow at least one week for acclimatization before the experiment.
2. Dosing:
-
Dose Formulation: Prepare PNU-288034 in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be sonicated to ensure a uniform suspension.
-
Dose Administration:
-
Oral (PO): Administer a single dose via oral gavage.
-
Intravenous (IV): Administer a single dose via tail vein injection.
-
-
Dose Volume: Typically 10 mL/kg for oral administration and 5 mL/kg for intravenous administration.
3. Blood Sampling:
-
Time Points: Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collection Method: Collect blood (approximately 50-100 µL) via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Terminal Bleed: A terminal blood sample can be collected via cardiac puncture under anesthesia.
4. Sample Processing and Analysis:
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Quantification: Determine the concentration of PNU-288034 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance, half-life, and bioavailability) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Murine Thigh Infection Efficacy Model
This protocol is a common model for evaluating the in vivo efficacy of antibiotics against bacterial infections.
1. Animal Model and Preparation:
-
Species: Use immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide treatment) to establish a robust infection.
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.
2. Bacterial Strain and Inoculum Preparation:
-
Bacterial Strain: Use a relevant Gram-positive bacterial strain (e.g., Staphylococcus aureus or Streptococcus pneumoniae).
-
Inoculum: Grow the bacteria to the mid-logarithmic phase, wash, and resuspend in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
3. Infection:
-
Route: Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one leg.
4. Treatment:
-
Initiation: Begin treatment with PNU-288034 at a specified time post-infection (e.g., 2 hours).
-
Dosing: Administer PNU-288034 at various doses and schedules (e.g., once or twice daily) via the desired route (e.g., oral gavage or subcutaneous injection). Include a vehicle control group.
5. Efficacy Endpoint:
-
Time Point: At a predetermined time after the initiation of treatment (e.g., 24 hours), euthanize the mice.
-
Tissue Collection: Aseptically remove the infected thigh muscle.
-
Bacterial Load Determination: Homogenize the thigh muscle in sterile saline, perform serial dilutions, and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
6. Data Analysis:
-
Compare the bacterial load in the thighs of treated mice to that of the vehicle control group. Efficacy is typically expressed as a log10 reduction in CFU/gram of tissue.
Safety Pharmacology Considerations
While specific in vivo safety pharmacology studies for PNU-288034 are not publicly available, general safety pharmacology assessments for a new chemical entity would typically include:
-
Central Nervous System (CNS): A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.
-
Cardiovascular System: Evaluation of cardiovascular parameters (e.g., blood pressure, heart rate, and ECG) in a conscious, telemetered animal model (e.g., dog or non-human primate).
-
Respiratory System: Assessment of respiratory rate and function in rodents.
These studies are crucial for identifying potential adverse effects before advancing a compound to clinical trials.[7][8][9]
References
- 1. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of PNU-282987: A Detailed Protocol for Laboratory Researchers
Application Notes
This document provides a comprehensive guide for the laboratory synthesis of PNU-282987, a highly selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The user-provided topic specified PNU-288034; however, extensive literature review suggests a likely typographical error, as PNU-282987 is the widely recognized compound with the chemical name N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride, matching the therapeutic target of interest. PNU-282987 is a valuable research tool for investigating the role of the α7 nAChR in various physiological and pathological processes, including cognitive function, inflammation, and neurodegenerative diseases.
The protocol herein describes a representative synthetic route based on established principles of amide bond formation, a common strategy for the synthesis of analogous compounds. This procedure is intended for use by trained organic chemists in a properly equipped laboratory setting. Adherence to all applicable safety regulations is mandatory.
Experimental Protocols
The synthesis of PNU-282987 can be achieved through a straightforward two-step process involving the coupling of (R)-1-azabicyclo[2.2.2]octan-3-amine with 4-chlorobenzoyl chloride, followed by conversion to its hydrochloride salt.
Step 1: Synthesis of N-((3R)-1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide
Materials:
-
(R)-1-azabicyclo[2.2.2]octan-3-amine
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer and stir bars
-
Ice bath
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-1-azabicyclo[2.2.2]octan-3-amine (1.0 eq) and anhydrous dichloromethane (10 mL/mmol of amine).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution with stirring.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL/mmol).
-
Add the 4-chlorobenzoyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-((3R)-1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide as a solid.
Step 2: Formation of N-((3R)-1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide hydrochloride (PNU-282987)
Materials:
-
N-((3R)-1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M) or isopropanol
-
Anhydrous diethyl ether or isopropanol
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the purified product from Step 1 in a minimal amount of anhydrous diethyl ether or isopropanol.
-
With stirring, add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) dropwise.
-
A precipitate should form upon addition of the acid. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain PNU-282987 as a white to off-white solid.
Data Presentation
The following table summarizes key quantitative data for PNU-282987.
| Parameter | Value | Reference |
| Molecular Formula | C14H17ClN2O · HCl | N/A |
| Molecular Weight | 301.22 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity (typical) | ≥98% (by HPLC) | Commercial Suppliers |
| Solubility | Soluble in water and DMSO | Commercial Suppliers |
| Ki (α7 nAChR) | 26 nM | [1] |
| EC50 (α7 nAChR) | 154 nM | |
| IC50 (5-HT3 receptor) | 4541 nM |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of PNU-282987.
Caption: Synthetic workflow for PNU-282987.
The following diagram illustrates a simplified signaling pathway activated by PNU-282987 through the α7 nicotinic acetylcholine receptor.
Caption: PNU-282987 signaling via α7 nAChR.
References
Application Notes and Protocols for PNU-282987 (α7 nAChR Agonist) in Animal Models
Note on Compound Identity: The compound PNU-288034 is identified in pharmacokinetic studies as an oxazolidinone antibiotic[1]. However, the context of research into signaling pathways, inflammation, and neurological function in animal models overwhelmingly points to the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, PNU-282987 . This document will focus on PNU-282987, as it aligns with the likely research applications intended by this query.
Application Notes
PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). These receptors are crucial ligand-gated ion channels expressed in the central nervous system (CNS) and on various peripheral cells, including immune cells. Activation of α7 nAChRs is a key component of the "cholinergic anti-inflammatory pathway," a mechanism by which the nervous system modulates inflammation[2].
Primary Research Applications:
-
Neuroscience and Cognitive Function: Due to the role of α7 nAChRs in cognitive processes, PNU-282987 is used to study potential therapeutic benefits in models of schizophrenia and other cognitive disorders. It has been shown to restore auditory gating deficits in rats, a sensory filtering process impaired in schizophrenic patients[3].
-
Inflammation and Autoimmune Disease: As an activator of the cholinergic anti-inflammatory pathway, PNU-282987 is widely used to study its potential in mitigating inflammatory responses. It has been shown to suppress the activation of immune cells and reduce pro-inflammatory cytokine release in models of airway inflammation[4].
-
Pain Research: The analgesic properties of α7 nAChR activation are explored using PNU-282987. Studies in rat models of cancer-induced bone pain (CIBP) and neuropathic pain have demonstrated that PNU-282987 can produce a dose-dependent analgesic effect and attenuate mechanical allodynia[5][6].
-
Metabolic Disorders: Emerging research suggests a role for α7 nAChRs in metabolic homeostasis. PNU-282987 is used to investigate trophic, factor-like actions that support pancreatic β-cell survival in conditions mimicking diabetes[2].
Dosage and Administration Data
The following tables summarize quantitative data for PNU-282987 administration in common animal models and provide general guidelines for substance administration in rodents.
Table 1: PNU-282987 Dosage in Specific Animal Models
| Animal Model | Application | Route of Administration | Dosage | Study Outcome | Source |
| Rat | Cancer-Induced Bone Pain (CIBP) | Intrathecal (i.t.) | 0.25 - 0.5 mg/kg | Dose-dependent analgesic effect; reversed mechanical allodynia. | [5] |
| Rat | Auditory Gating Deficit (Schizophrenia Model) | Systemic | Not specified | Restored amphetamine-induced sensory gating deficits. | [3] |
| Rat | Oxaliplatin-Induced Neuropathic Pain | Not specified | Not specified | Reduced mechanical allodynia and prevented α7 nAChR downregulation. | [6] |
| Mouse | Allergic Airway Inflammation | Not specified | Not specified | Reduced eosinophil infiltration, goblet cell hyperplasia, and ILC2 activation. | [4] |
| Mouse | Visceral Pain (DSS-induced) | Intraperitoneal (i.p.) | Not specified | Significantly reduced mechanical allodynia. | [6] |
Table 2: General Guidelines for Substance Administration in Rodents
| Route | Mouse Volume | Rat Volume | Mouse Needle Size (Gauge) | Rat Needle Size (Gauge) | Absorption Rate |
| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 G | 25-27 G | Very Rapid |
| Intraperitoneal (IP) | < 2-3 mL | < 5-10 mL | 25-27 G | 23-25 G | Rapid |
| Subcutaneous (SC) | < 2-3 mL (divided) | < 5-10 mL (divided) | 25-27 G | 25 G | Slow |
| Oral Gavage (PO) | < 1.5 mL | < 5 mL | 20-22 G (ball-tip) | 18-20 G (ball-tip) | Variable |
| Intramuscular (IM) | < 0.05 mL | < 0.2 mL | 25-27 G | 25 G | Moderate |
Source: Adapted from references[7][8]. Volumes can vary based on animal weight and substance properties. Always use the smallest effective volume.
Experimental Protocols
Protocol 1: Analgesic Effect of PNU-282987 in a Rat Model of Cancer-Induced Bone Pain (CIBP)
This protocol is based on methodologies described in studies investigating the role of spinal α7-nAChRs in chronic pain[5][6].
Objective: To determine if intrathecal administration of PNU-282987 alleviates mechanical allodynia in rats with CIBP.
Materials:
-
Walker 256 carcinosarcoma cells
-
Adult female Wistar rats (180-220g)
-
PNU-282987
-
Sterile saline (vehicle)
-
Isoflurane for anesthesia
-
Von Frey filaments for behavioral testing
-
Intrathecal injection syringes
Methodology:
-
CIBP Model Induction: a. Anesthetize rats using isoflurane. b. Make a small incision to expose the tibia. c. Inject 1 x 10⁵ Walker 256 cells into the intramedullary canal of the tibia. d. Close the wound and allow the animals to recover. Pain behaviors typically develop over 14 days.
-
Drug Preparation and Administration: a. Dissolve PNU-282987 in sterile saline to achieve final concentrations for dosages of 0.1, 0.25, and 0.5 mg/kg. b. On day 14 post-cancer cell injection, perform intrathecal injections between the L5 and L6 vertebrae in conscious rats. A control group receives an equivalent volume of saline.
-
Behavioral Assessment (Mechanical Allodynia): a. Measure the Paw Withdrawal Threshold (PWT) using von Frey filaments before drug administration (baseline) and at 0.5, 1, 1.5, 2, 2.5, and 3 hours post-injection. b. Place rats in individual plexiglass chambers on a wire mesh floor and allow them to acclimate for 30 minutes. c. Apply von Frey filaments with increasing force to the plantar surface of the hind paw until a withdrawal response is observed. d. The lowest force that elicits a response is recorded as the PWT.
-
Data Analysis: a. Analyze the PWT data using a two-way ANOVA with post-hoc tests to compare the effects of different PNU-282987 doses against the saline control group over time.
Protocol 2: Restoration of Auditory Gating Deficits in Rats
This protocol is a generalized representation based on the study by Hajos et al. (2005)[3].
Objective: To assess if PNU-282987 can reverse amphetamine-induced deficits in auditory sensory gating.
Materials:
-
Adult male Sprague-Dawley rats
-
PNU-282987
-
d-amphetamine
-
Chloral hydrate (anesthetic)
-
Surgical equipment for electrode implantation
-
EEG recording system and auditory stimulator
Methodology:
-
Surgical Implantation of Electrodes: a. Anesthetize rats and place them in a stereotaxic frame. b. Implant a recording electrode into the CA3 region of the hippocampus. A reference electrode is placed elsewhere (e.g., cerebellum). c. Secure the implant with dental cement and allow the animal to recover for at least one week.
-
Auditory Gating Paradigm: a. Anesthetize the rat with chloral hydrate for the recording session. b. Use a paired-click paradigm: two identical auditory stimuli (S1 and S2) are presented with a 500 ms inter-stimulus interval. c. Record the auditory-evoked potentials (AEPs), specifically the P50 wave, in response to both S1 and S2.
-
Experimental Procedure: a. Baseline: Record AEPs to establish a baseline gating ratio (amplitude of S2 response / amplitude of S1 response). A ratio below 0.5 indicates normal gating. b. Induce Deficit: Administer d-amphetamine to disrupt sensory gating, which typically increases the S2/S1 ratio. c. Test Compound: After establishing the deficit, systemically administer PNU-282987. d. Post-Treatment Recording: Record AEPs again to determine if PNU-282987 restores the gating ratio to baseline levels.
-
Data Analysis: a. Measure the peak amplitude of the P50 wave for both S1 and S2 responses in each condition (baseline, amphetamine, PNU-282987). b. Calculate the S2/S1 ratio for each condition. c. Use a repeated-measures ANOVA to compare the gating ratios across the different experimental conditions.
Signaling Pathways and Workflows
Caption: Cholinergic Anti-Inflammatory Signaling Pathway via α7 nAChR.
Caption: Experimental Workflow for CIBP Analgesia Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. frontiersin.org [frontiersin.org]
- 7. cea.unizar.es [cea.unizar.es]
- 8. ntnu.edu [ntnu.edu]
Application Notes and Protocols for PNU-288034 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-288034, also known as PNU-282987, is a potent and highly selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is a ligand-gated ion channel expressed in various regions of the central nervous system, including the hippocampus, and is implicated in cognitive processes such as learning and memory. Due to its high calcium permeability, the α7 nAChR is a key modulator of neuronal excitability and synaptic transmission. PNU-288034 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of α7 nAChRs in neuronal circuits. These application notes provide detailed information and protocols for the use of PNU-288034 in electrophysiological studies.
Mechanism of Action
PNU-288034 selectively binds to and activates α7 nAChRs, leading to the opening of the non-selective cation channel. This results in an influx of sodium (Na+) and, notably, a significant influx of calcium (Ca2+) ions. The subsequent increase in intracellular calcium concentration triggers the activation of various downstream signaling cascades, including the Calmodulin/Calmodulin-dependent kinase II (CaM/CaMKII) and cAMP response element-binding protein (CREB) pathway. This signaling cascade plays a crucial role in synaptic plasticity and gene expression.
Data Presentation
Electrophysiological Effects of PNU-288034
While a precise EC50 value for PNU-288034 in neuronal whole-cell patch-clamp recordings is not consistently reported across the literature, several studies have established effective concentrations for eliciting electrophysiological responses.
| Parameter | Value | Cell Type / Preparation | Reference / Notes |
| Effective Concentration Range | 30 nM - 30 µM | Cultured rat hippocampal neurons, retinal ganglion cells | Induces whole-cell currents and modulates synaptic activity.[1][2] |
| Whole-Cell Current | Evokes rapidly desensitizing inward currents | Cultured rat hippocampal neurons | The current is sensitive to the selective α7 nAChR antagonist methyllycaconitine (MLA).[1][3] |
Modulation of Synaptic Transmission by PNU-288034
PNU-288034 has been shown to modulate both inhibitory and excitatory synaptic transmission, primarily through a presynaptic mechanism of action.
| Synaptic Event | Effect of PNU-288034 (10 µM) | Cell Type | Key Findings | Reference |
| mIPSCs | ↑ Frequency (from 3.28 ± 0.27 Hz to 13.6 ± 1.71 Hz) | Rat Retinal Ganglion Cells | Suggests a presynaptic enhancement of GABA release.[4] | |
| mIPSCs | ↑ Amplitude (from 17.39 ± 3.65 pA to 38.46 ± 7.69 pA) | Rat Retinal Ganglion Cells | May indicate an effect on postsynaptic receptor sensitivity or the quantal size of GABA release.[4] | |
| GABAergic Synaptic Activity | Enhanced | Hippocampal Slices | PNU-288034 enhances GABAergic neurotransmission.[1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of PNU-288034-Evoked Currents in Cultured Hippocampal Neurons
This protocol describes the methodology for recording whole-cell currents evoked by PNU-288034 in cultured hippocampal neurons.
1. Cell Culture:
-
Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.
-
Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Use neurons for recording between 10 and 14 days in vitro.
2. Solutions:
-
External Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.
-
PNU-288034 Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.
3. Electrophysiological Recording:
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 ml/min.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like neuron.
-
Clamp the membrane potential at -70 mV.
-
Apply PNU-288034 using a rapid local perfusion system to evoke currents.
-
Record currents using an appropriate amplifier and digitize the data for offline analysis.
Protocol 2: Investigating the Effect of PNU-288034 on Miniature Inhibitory Postsynaptic Currents (mIPSCs) in Hippocampal Slices
This protocol outlines the procedure for studying the modulation of GABAergic synaptic transmission by PNU-288034.
1. Slice Preparation:
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices from adult rats or mice in ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.
-
Allow slices to recover for at least 1 hour in oxygenated ACSF at room temperature.
2. Solutions:
-
ACSF: (in mM) 124 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Glucose (bubbled with 95% O₂/5% CO₂).
-
Internal Solution: (in mM) 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, 5 QX-314. Adjust pH to 7.3 with CsOH.
-
Pharmacological Agents: Add Tetrodotoxin (TTX, 1 µM) to the ACSF to block action potentials and isolate miniature synaptic events. Add kynurenic acid (2 mM) or CNQX (10 µM) and APV (50 µM) to block ionotropic glutamate receptors.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF containing TTX and glutamate receptor blockers.
-
Obtain whole-cell voltage-clamp recordings from CA1 pyramidal neurons.
-
Hold the membrane potential at -70 mV to record inward mIPSCs.
-
After obtaining a stable baseline recording of mIPSCs for 5-10 minutes, bath-apply PNU-288034 at the desired concentration (e.g., 10 µM).
-
Record for another 10-15 minutes in the presence of the drug.
-
Analyze the frequency and amplitude of mIPSCs before and after drug application using appropriate software.
Mandatory Visualizations
Caption: Signaling pathway of PNU-288034.
Caption: Electrophysiology experimental workflow.
Caption: Logical flow of PNU-288034's effects.
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
PNU-288034: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-288034 is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Its ability to modulate cholinergic signaling has positioned it as a valuable tool in neuroscience research, particularly in studies related to cognitive function and neuropsychiatric disorders. This document provides detailed application notes and experimental protocols for the use of PNU-288034 in neuroscience research, with a focus on its application in studying cognitive enhancement, schizophrenia, and Alzheimer's disease.
Data Presentation
Pharmacological Profile of PNU-288034
| Parameter | Value | Receptor/Condition | Reference |
| EC50 | 26 nM | Human α7 nAChR | [1] |
| Ki (Binding Affinity) | 4.4 ± 3.6 nM | α4β2* nAChR | [2] |
| 7.6 ± 1.9 nM | α7 nAChR | [2] | |
| 1.14 ± 0.35 nM | α6β2*-nAChR | [2] | |
| Functional Activity | Agonist | α7 nAChR | [1] |
Note: The selectivity of PNU-288034 for the α7 nAChR is a key feature, though it also exhibits affinity for other nAChR subtypes.
In Vivo Pharmacokinetics of PNU-288034 in Rodents
| Species | Administration | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Mouse | Oral | 10 mg/kg | 0.17 | 1230 | 1680 | 96 | [3] |
| IV | 2 mg/kg | - | - | 348 | - | [3] | |
| Rat | Oral | 10 mg/kg | 0.5 | 890 | 1960 | 73 | [3] |
| IV | 2 mg/kg | - | - | 535 | - | [3] |
Signaling Pathways
Activation of the α7 nAChR by PNU-288034 leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca2+). The subsequent influx of Ca2+ initiates a cascade of downstream signaling events that can modulate neuronal excitability, synaptic plasticity, and gene expression.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to assess the effects of PNU-288034 on neuronal excitability and synaptic transmission in acute brain slices.
Materials:
-
PNU-288034 stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Slicing solution (e.g., NMDG-based)
-
Intracellular solution (e.g., K-gluconate based)
-
Vibrating microtome
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus or prefrontal cortex) using a vibrating microtome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF at a rate of 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous postsynaptic currents).
-
Bath-apply PNU-288034 at the desired concentration (e.g., 1-10 µM) and record the changes in neuronal activity.
-
Wash out the drug to observe recovery.
-
In Vivo Auditory Gating Deficit Model in Rats
This protocol assesses the ability of PNU-288034 to reverse sensory gating deficits, a key endophenotype of schizophrenia.
Materials:
-
PNU-288034 solution for injection (e.g., dissolved in saline)
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Recording electrodes and amplifier
-
Auditory stimulus generator
Procedure:
-
Animal Preparation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a recording electrode in the hippocampus (e.g., CA3 region).
-
Allow the animal to stabilize.
-
-
Auditory Gating Paradigm:
-
Present paired auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval.
-
Record the evoked potentials (P50/N40 wave).
-
Calculate the gating ratio (S2 amplitude / S1 amplitude).
-
-
Drug Administration:
-
Administer a vehicle control and record the baseline gating ratio.
-
Administer PNU-288034 (e.g., 0.1-1 mg/kg, i.p. or s.c.) and record the gating ratio at different time points post-injection.
-
To induce a gating deficit, a psychostimulant like amphetamine can be administered prior to PNU-288034.
-
Behavioral Assays for Cognitive Enhancement
These protocols are used to evaluate the pro-cognitive effects of PNU-288034 in rodent models. A common approach is to test the ability of PNU-288034 to reverse cognitive deficits induced by a cholinergic antagonist like scopolamine.[4][5]
a) Novel Object Recognition (NOR) Test:
This test assesses recognition memory.
Procedure:
-
Habituation: Allow the animal to explore an empty open-field arena for 5-10 minutes on two consecutive days.
-
Training (Familiarization): Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.
-
Testing (Recognition): After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
Drug Administration: Administer PNU-288034 (e.g., 1-10 mg/kg, i.p.) 30 minutes before the training or testing phase. To induce a deficit, administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) 30 minutes before the training phase.[6]
-
Data Analysis: Measure the time spent exploring each object. A preference for the novel object indicates intact recognition memory.
b) Morris Water Maze (MWM) Test:
This test assesses spatial learning and memory.
Procedure:
-
Acquisition Phase: For 5-7 days, train the animal to find a hidden platform in a circular pool of opaque water, using distal cues for navigation. Conduct 4 trials per day.
-
Probe Trial: 24 hours after the last training day, remove the platform and allow the animal to swim for 60 seconds.
-
Drug Administration: Administer PNU-288034 daily, 30 minutes before the first trial of the acquisition phase. Scopolamine can be administered similarly to induce deficits.[5]
-
Data Analysis: Measure the escape latency and path length during the acquisition phase, and the time spent in the target quadrant during the probe trial.
c) Contextual Fear Conditioning (CFC) Test:
This test assesses associative memory.
Procedure:
-
Training: Place the animal in a conditioning chamber and deliver a mild footshock paired with the context.
-
Testing: 24 hours later, return the animal to the same chamber and measure the amount of time it spends freezing, which is an indicator of fear memory.
-
Drug Administration: Administer PNU-288034 before the training session to assess its effect on memory acquisition, or before the testing session to evaluate its impact on memory retrieval.
-
Data Analysis: Quantify the percentage of time spent freezing during the testing session.
Conclusion
PNU-288034 is a versatile pharmacological tool for investigating the role of the α7 nAChR in various neurophysiological and pathological processes. The protocols outlined in this document provide a framework for utilizing this compound in a range of experimental paradigms, from in vitro electrophysiology to in vivo behavioral assessments. Researchers should carefully consider the specific dosages, timing of administration, and appropriate control groups to ensure the generation of robust and reproducible data. The continued application of PNU-288034 in neuroscience research will undoubtedly contribute to a deeper understanding of cholinergic modulation of brain function and aid in the development of novel therapeutics for cognitive and neuropsychiatric disorders.
References
- 1. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scopolamine-induced memory deficits: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of a Natural Polyherbal Extract on Alleviating Scopolamine-Induced Memory Deficits in C57BL/6 Mice via Enhancing Cholinergic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alleviative effect of scopolamine‑induced memory deficit via enhancing antioxidant and cholinergic function in rats by pinostrobin from Boesenbergia rotunda (L.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate PNU-282987 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-282987 is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery. Activation of α7-nAChR is implicated in various physiological processes, including learning, memory, and inflammation. Consequently, PNU-282987 is a valuable tool for investigating the therapeutic potential of α7-nAChR modulation in neurological and inflammatory disorders. These application notes provide detailed protocols for cell-based assays to characterize the efficacy of PNU-282987.
Mechanism of Action
PNU-282987 selectively binds to and activates the α7-nAChR, leading to the opening of the ion channel, which is highly permeable to calcium ions (Ca²⁺). The subsequent influx of Ca²⁺ triggers a cascade of downstream signaling events that mediate the physiological effects of the compound.
Data Presentation: Efficacy of PNU-282987
The following table summarizes the quantitative data on the efficacy of PNU-282987 from various cell-based assays.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Radioligand Binding | Rat Brain Homogenates | Kᵢ (vs. [³H]MLA) | 27 nM | [1] |
| Functional Agonist Assay | - | EC₅₀ | 154 nM | [1] |
| 5-HT₃ Receptor Binding | - | Kᵢ | 930 nM | |
| 5-HT₃ Receptor Functional Antagonism | - | IC₅₀ | 4541 nM | [1] |
Signaling Pathways of PNU-282987 via α7-nAChR Activation
Activation of the α7-nAChR by PNU-282987 initiates multiple intracellular signaling cascades. A diagrammatic representation of these pathways is provided below.
References
Application Notes: PNU-282987 as a Tool Compound for α7 Nicotinic Receptors
A Note on Compound Identity: The compound PNU-288034 is identified in the literature as an experimental oxazolidinone antibiotic. However, the study of nicotinic acetylcholine receptors (nAChRs) prominently features a different compound, PNU-282987 . Given the context of this request, these application notes will focus on PNU-282987, a potent and selective agonist for the α7 subtype of nAChRs, which is widely used as a tool compound in this field.
Introduction and Compound Profile
PNU-282987 (N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide) is a highly selective and potent agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] Its high selectivity makes it an invaluable chemical probe for elucidating the physiological and pathophysiological roles of α7 nAChRs in the central and peripheral nervous systems.[2][3] These receptors are ligand-gated ion channels involved in rapid synaptic transmission and are implicated in cognitive processes, inflammation, and neuroprotection.[4][5][6] PNU-282987 is frequently used to investigate potential therapeutic strategies for conditions such as schizophrenia, Alzheimer's disease, and inflammatory disorders.[5][7]
Mechanism of Action
PNU-282987 acts as an orthosteric agonist at the α7 nAChR. Binding of PNU-282987 to the receptor triggers a conformational change that opens the non-selective cation channel, leading to an influx of ions, most notably Ca²⁺. This calcium influx acts as a second messenger, initiating a cascade of downstream intracellular signaling pathways. These pathways include the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and neuroprotection, and the JAK2-STAT3 pathway, which is central to the cholinergic anti-inflammatory pathway. In electrophysiological assays, PNU-282987 evokes a rapidly desensitizing inward whole-cell current in neurons expressing α7 nAChRs.[8]
Pharmacological Data
The pharmacological profile of PNU-282987 highlights its potency and selectivity for the α7 nAChR.
Table 1: Binding Affinity and Functional Potency of PNU-282987
| Parameter | Species/System | Value (nM) | Reference |
| Kᵢ (Binding Affinity) | Rat brain homogenates | 26 - 27 | [2][3][9] |
| EC₅₀ (Functional Potency) | α7 nAChR expressing cells | 154 | [2][3][9] |
Table 2: Selectivity Profile of PNU-282987
| Receptor Subtype | Activity | Value (nM) | Reference |
| α1β1γδ nAChR | Negligible blockade | IC₅₀ ≥ 60,000 | [1][10] |
| α3β4 nAChR | Negligible blockade | IC₅₀ ≥ 60,000 | [1][10] |
| 5-HT₃ Receptor | Antagonist | Kᵢ = 930 | [1] |
| IC₅₀ = 4,541 | [2][3][10] |
Key Research Applications
-
Neuroscience and Cognition: PNU-282987 is used to study the role of α7 nAChRs in cognitive functions like learning and memory. It can ameliorate cognitive deficits in various preclinical models.[6]
-
Schizophrenia Research: The compound is widely used in auditory sensory gating models (P50 deficit), a key translational biomarker for schizophrenia.[5][11] Systemic administration of PNU-282987 has been shown to restore amphetamine-induced gating deficits in rats.[5]
-
Neuroprotection: It serves as a tool to investigate the neuroprotective effects of α7 nAChR activation against excitotoxicity and in models of neurodegenerative diseases and ischemic injury.[8]
-
Inflammation Research: PNU-282987 is used to activate the cholinergic anti-inflammatory pathway, which suppresses pro-inflammatory cytokine production, making it a valuable tool for studying inflammatory diseases.[9][12]
Signaling Pathways and Visualizations
Activation of the α7 nAChR by PNU-282987 leads to the initiation of multiple intracellular signaling cascades. The primary event is the influx of calcium, which subsequently activates key kinases and transcription factors involved in neuroprotection and anti-inflammatory responses.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of PNU-282987 for the α7 nAChR by measuring its ability to compete with a known radiolabeled antagonist, such as [¹²⁵I]α-bungarotoxin or [³H]methyllycaconitine (MLA).
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., hippocampus or cortex) or cells expressing α7 nAChRs in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation (20-50 µg protein), and a fixed concentration of the radioligand (typically at or near its Kₑ value).
-
Add increasing concentrations of unlabeled PNU-282987 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
To determine non-specific binding, use a high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine or MLA) in a separate set of wells.
-
To determine total binding, add vehicle instead of a competing ligand.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of PNU-282987.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures ion currents evoked by PNU-282987 in neurons, providing a direct functional readout of α7 nAChR activation.
Methodology:
-
Slice/Cell Preparation:
-
Prepare acute brain slices (e.g., 300 µm hippocampal slices) from a rodent or use cultured neurons known to express α7 nAChRs.
-
Maintain slices in continuously oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ.
-
Fill the pipette with an intracellular solution (e.g., a K-gluconate-based solution for current-clamp or Cs-based solution for voltage-clamp) containing a fluorescent dye for cell identification if needed.
-
-
Establishing a Recording:
-
Visually identify a target neuron (e.g., a hippocampal interneuron).
-
Approach the neuron with the recording pipette while applying positive pressure.
-
Upon contact, release pressure to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to maximize inward currents.
-
Establish a stable baseline recording.
-
Apply PNU-282987 (e.g., 10-100 µM) to the bath via the perfusion system.
-
Record the resulting inward current. Due to the rapid desensitization of α7 nAChRs, a fast application system may be required to observe peak currents.
-
To confirm specificity, pre-incubate the slice with a selective α7 nAChR antagonist like MLA (e.g., 10 nM) before applying PNU-282987. The agonist-evoked current should be blocked.[5]
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the PNU-282987-evoked current.
-
Construct a dose-response curve by applying multiple concentrations of the agonist to determine the EC₅₀.
-
Compare current amplitudes in the presence and absence of antagonists to quantify the degree of inhibition.
-
Protocol 3: In Vivo Auditory Gating Deficit Model
This protocol assesses the ability of PNU-282987 to reverse a sensory processing deficit in rats, a model relevant to schizophrenia. Auditory gating is the ability of the brain to filter out repetitive auditory stimuli.
Methodology:
-
Animal Preparation and Surgery:
-
Anesthetize adult rats (e.g., with chloral hydrate).
-
Implant a recording electrode into the CA3 region of the hippocampus and a reference electrode over the cerebellum.
-
Allow animals to recover from surgery.
-
-
Auditory Gating Paradigm:
-
Place the conscious or anesthetized rat in a sound-attenuating chamber.
-
Deliver paired auditory clicks (S1 and S2) through a speaker, typically with a 500 ms inter-stimulus interval. The pair is repeated every 10-15 seconds.
-
Record auditory-evoked potentials (AEPs) from the hippocampus. The relevant component is the P20-N40 wave in rats (analogous to the human P50).
-
-
Pharmacological Intervention:
-
Baseline: Record a baseline set of AEPs to establish the normal gating ratio (S2 amplitude / S1 amplitude). A normal ratio is low (<0.5), indicating sensory gating.
-
Induce Deficit: Administer a psychomimetic agent like amphetamine (e.g., 1.5 mg/kg, i.p.) to disrupt gating, resulting in a high S2/S1 ratio.
-
Test Compound: After the deficit is established, administer PNU-282987 systemically (e.g., 1-5 mg/kg, i.v. or i.p.).[5][13]
-
Post-Treatment Recording: Continue to record AEPs to determine if PNU-282987 restores normal gating (i.e., reduces the S2/S1 ratio).
-
-
Data Analysis:
-
Average the AEP waveforms for each condition (baseline, post-amphetamine, post-PNU-282987).
-
Measure the peak-to-peak amplitude of the P20-N40 component for both the first (S1) and second (S2) clicks.
-
Calculate the gating ratio (S2/S1) for each condition.
-
Use statistical analysis (e.g., repeated measures ANOVA) to compare the gating ratios across the different pharmacological conditions. A significant reduction in the ratio after PNU-282987 administration indicates a reversal of the deficit.
-
References
- 1. PNU 282987 | Nicotinic (a7) Receptor Agonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PNU 282987 - Focus Biomolecules [mayflowerbio.com]
- 8. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 9. glpbio.com [glpbio.com]
- 10. PNU 282987, alpha7 nAChR agonist (CAS 123464-89-1) | Abcam [abcam.com]
- 11. scienceopen.com [scienceopen.com]
- 12. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of PNU-288034 by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of PNU-288034 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established principles of bioanalytical method development and validation.
Introduction
PNU-288034 is an oxazolidinone antibiotic.[1] Accurate and reliable quantification of PNU-288034 in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of small molecules like PNU-288034 in complex biological matrices.[4][5]
Signaling Pathway of PNU-288034
PNU-288034 is known to be a potent agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Activation of α7 nAChR by PNU-288034 can trigger downstream signaling cascades, including the PI3K/Akt pathway, which is involved in various cellular processes.[6]
Figure 1: PNU-288034 signaling pathway via α7 nAChR and PI3K/Akt.
Application Note 1: Quantification of PNU-288034 in Human Plasma by LC-MS/MS
This application note describes a sensitive and selective method for the determination of PNU-288034 in human plasma using liquid chromatography-tandem mass spectrometry.
Experimental Protocol
The following protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Protein precipitation is a common method for extracting small molecules from plasma samples.[2]
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Linezolid-d3 at 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
A reversed-phase HPLC method is suitable for the separation of PNU-288034.[7]
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent[8] |
| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[8][9]
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for PNU-288034 and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| PNU-288034 | [To be determined] | [To be determined] | 200 | 135 | 20 |
| Linezolid-d3 (IS) | 341.2 | 299.1 | 200 | 140 | 15 |
Note: The precursor and product ions for PNU-288034 need to be determined by direct infusion of a standard solution into the mass spectrometer.
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 3: Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL[8] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Table 4: Retention Times (Example Data)
| Compound | Retention Time (min) |
| PNU-288034 | ~ 2.1 |
| Linezolid-d3 (IS) | ~ 1.9 |
Experimental Workflow Diagram
Figure 2: Workflow for the analysis of PNU-288034 in plasma.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
Accurate quantification relies on the use of calibration standards and quality control (QC) samples.
Materials
-
PNU-288034 reference standard
-
Blank human plasma (screened for interferences)
-
Acetonitrile (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
Procedure
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of PNU-288034 reference standard and dissolve it in 10 mL of DMSO.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Spike appropriate volumes of the working stock solutions into blank human plasma to achieve the desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels:
-
Low QC (LQC): ~3 times the LOQ
-
Medium QC (MQC): Mid-range of the calibration curve
-
High QC (HQC): ~80% of the upper limit of quantification
-
-
Store all stock solutions, calibration standards, and QC samples at -80°C until use.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. LC-MS-MS determination of nemorubicin (methoxymorpholinyldoxorubicin, PNU-152243A) and its 13-OH metabolite (PNU-155051A) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PNU-288034 in Studying GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-288034 is a highly selective and potent agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). While its primary target is the α7 nAChR, emerging evidence demonstrates its significant modulatory role in GABAergic neurotransmission. This document provides detailed application notes and protocols for utilizing PNU-288034 as a tool to investigate the intricate relationship between the cholinergic and GABAergic systems. By activating α7 nAChRs predominantly located on GABAergic interneurons, PNU-288034 offers a unique pharmacological approach to dissect the influence of cholinergic signaling on inhibitory circuits within the central nervous system.
Activation of these α7 nAChRs on GABAergic interneurons leads to their depolarization, subsequently increasing the release of GABA onto postsynaptic neurons. This enhancement of GABAergic tone can be observed through various experimental paradigms, from in vitro electrophysiology to in vivo microdialysis and behavioral assays. Understanding this mechanism is crucial for research in cognitive neuroscience, neurodevelopmental disorders, and the development of novel therapeutics targeting the excitatory/inhibitory balance in the brain.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of PNU-282987, a close structural and functional analog of PNU-288034, which is often used in studies investigating the role of α7 nAChR agonists on GABAergic signaling. Due to the limited availability of public data for PNU-288034, the data for PNU-282987 serves as a valuable reference.
| Parameter | Value | Receptor/System | Reference |
| Ki | 26 nM | Rat α7 nAChR | [1] |
| EC50 | 154 nM | Rat α7 nAChR | [2][3] |
| IC50 | 4541 nM | 5-HT3 Receptor | [2][3] |
| Effect on sIPSC Frequency | Significant Increase | Hippocampal Neurons | [4][5] |
Note: sIPSC = spontaneous Inhibitory Postsynaptic Current. The increase in sIPSC frequency is a direct indicator of enhanced GABA release from presynaptic terminals.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PNU-288034-Mediated GABA Release
Caption: PNU-288034 activates α7 nAChRs on GABAergic interneurons, leading to GABA release.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for studying PNU-288034's effect on GABAergic sIPSCs.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording of sIPSCs
This protocol is designed to measure the effect of PNU-288034 on spontaneous inhibitory postsynaptic currents (sIPSCs) in pyramidal neurons, providing a direct measure of GABAergic synaptic activity.
Materials:
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (4-8 MΩ)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
PNU-288034 stock solution (in DMSO, then diluted in aCSF)
Protocol:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing aCSF.
-
Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Visualize pyramidal neurons in the desired subfield (e.g., CA1 of the hippocampus) using a microscope with DIC optics.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
In voltage-clamp mode, hold the neuron at a membrane potential of 0 mV to isolate GABAA receptor-mediated currents (assuming a chloride reversal potential around -70 mV).
-
Record baseline sIPSCs for 5-10 minutes.
-
-
Drug Application:
-
Prepare the desired concentration of PNU-288034 (e.g., 1-10 µM) in aCSF from a stock solution.
-
Switch the perfusion to the PNU-288034-containing aCSF.
-
Record sIPSCs for 10-15 minutes during drug application.
-
-
Data Analysis:
-
Analyze the recorded sIPSCs for changes in frequency, amplitude, and decay kinetics using appropriate software. An increase in sIPSC frequency is indicative of an increased probability of GABA release from presynaptic terminals.
-
Solutions:
-
aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.
-
Internal Pipette Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP (pH adjusted to 7.3 with CsOH).
In Vivo Microdialysis for GABA Measurement
This protocol allows for the in vivo measurement of extracellular GABA levels in a specific brain region of an awake, freely moving animal following the administration of PNU-288034.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence detection for GABA analysis
-
PNU-288034 for systemic administration (e.g., intraperitoneal injection)
Protocol:
-
Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with sterile aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples every 15-30 minutes for at least 1 hour.
-
Administer PNU-288034 systemically (e.g., 1-5 mg/kg, i.p.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
Behavioral Assay: Auditory Sensory Gating
Deficits in auditory sensory gating, a measure of sensorimotor filtering, are observed in neuropsychiatric disorders and can be modulated by GABAergic function. This protocol assesses the ability of PNU-288034 to reverse sensory gating deficits.[5][8][9]
Materials:
-
Sound-attenuated chamber
-
Auditory stimulus generator
-
EEG recording system with scalp electrodes
-
Animal model with a sensory gating deficit (e.g., induced by amphetamine)
Protocol:
-
Electrode Implantation:
-
Surgically implant recording electrodes over the hippocampus or cortex and a reference electrode.
-
Allow for recovery.
-
-
Auditory Gating Paradigm:
-
Place the conscious animal in the sound-attenuated chamber.
-
Present paired auditory clicks (S1 and S2) with a short inter-stimulus interval (e.g., 500 ms).
-
Record the auditory evoked potentials (AEPs), specifically the P50 wave.
-
Calculate the P50 gating ratio (amplitude of the response to S2 / amplitude of the response to S1). A ratio closer to 1 indicates a gating deficit.
-
-
Drug Administration and Testing:
-
Establish a baseline gating ratio.
-
Induce a gating deficit if necessary (e.g., with amphetamine).
-
Administer PNU-288034 (e.g., 1-5 mg/kg, i.p.).
-
Re-evaluate the P50 gating ratio at various time points after drug administration to determine if PNU-288034 restores normal gating (a lower S2/S1 ratio).
-
Disclaimer: The provided protocols are intended as a starting point and may require optimization based on the specific experimental setup, animal model, and research question. The quantitative data presented is for PNU-282987 and should be used as a reference for PNU-288034, its close analog.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Normalization by nicotine of deficient auditory sensory gating in the relatives of schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schizophrenia, sensory gating, and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor oral bioavailability of PNU-288034
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-288034. The focus is on overcoming the challenge of insufficient systemic exposure observed during in vivo experiments.
Troubleshooting Guides
Issue: Low systemic exposure (AUC) of PNU-288034 in vivo despite evidence of good oral absorption.
Question: My in vivo experiments with PNU-288034 are showing low area under the curve (AUC) and a short half-life, even though literature suggests good oral absorption. What is the likely cause and how can I address this?
Answer:
The primary reason for the low systemic exposure of PNU-288034 is not poor oral bioavailability but rather extensive and rapid active renal secretion.[1] This means that after being absorbed into the bloodstream, the compound is quickly removed by the kidneys and excreted in the urine.
Troubleshooting Steps:
-
Confirm Extensive Renal Clearance in Your Model:
-
Experiment: Conduct a pharmacokinetic study and measure the amount of unchanged PNU-288034 excreted in the urine over 24 hours.
-
Expected Outcome: A high percentage of the administered dose recovered as unchanged drug in the urine is indicative of significant renal clearance. In preclinical models like rats and monkeys, renal clearance of PNU-288034 is reported to be two to four times the glomerular filtration rate, confirming active secretion.[1]
-
-
Inhibit Active Renal Secretion:
-
Mechanism: The rapid renal clearance of PNU-288034 is mediated by two key transporters in the renal proximal tubules:
-
Organic Anion Transporter 3 (OAT3): Responsible for the uptake of PNU-288034 from the blood into the renal tubular cells.
-
Multidrug and Toxin Extrusion Protein 1 (MATE1): Responsible for the efflux of PNU-288034 from the renal tubular cells into the urine.[1]
-
-
Solution: Co-administer PNU-288034 with inhibitors of these transporters.
-
Experimental Protocol: See the detailed protocol for a "Co-administration Study with a Renal Transport Inhibitor" in the Experimental Protocols section below.
-
-
Consider Formulation Strategies (with caution):
-
While formulation strategies like nanoparticles or lipid-based systems are excellent for improving the absorption of poorly soluble drugs, they may have a limited effect on the rapid renal clearance of PNU-288034 once it has been absorbed.[4][5][6][7][8][9][10][11][12][13][14] However, some advanced formulations might offer sustained-release properties that could help maintain therapeutic concentrations for a longer duration.
-
Frequently Asked Questions (FAQs)
Q1: What is the oral bioavailability of PNU-288034?
A1: The oral bioavailability of PNU-288034 is generally good. In preclinical species such as mice, rats, and dogs, it ranges from 73% to 96%. In humans, it is also considered to be relatively well-absorbed at approximately 64%.[1] The primary challenge is not absorption but rapid elimination.
Q2: Why was the clinical development of PNU-288034 terminated?
A2: Phase I clinical development of PNU-288034 was terminated due to "insufficient exposure."[1] This was a result of the compound's rapid and extensive renal secretion, which led to a short half-life and difficulty in maintaining therapeutic concentrations in the body.
Q3: Which renal transporters are responsible for the rapid clearance of PNU-288034?
A3: The rapid renal clearance of PNU-288034 is a two-step process involving active transport by:
-
Organic Anion Transporter 3 (OAT3) on the basolateral membrane of renal proximal tubule cells (uptake from blood).
-
Multidrug and Toxin Extrusion Protein 1 (MATE1) on the apical membrane of renal proximal tubule cells (efflux into urine).[1]
Q4: Can I use probenecid to increase the systemic exposure of PNU-288034 in my animal studies?
A4: Yes, co-administration of probenecid has been shown to be effective in preclinical models. In monkeys, co-administration of PNU-288034 with probenecid, an OAT3 inhibitor, resulted in a significant increase in the plasma area under the curve (AUC) by 170% and a reduction in both plasma and renal clearance.[1]
Q5: Are there other inhibitors I can use besides probenecid?
A5: Yes, cimetidine, a MATE1 inhibitor, has also been shown to reduce the plasma clearance of PNU-288034 in rats to a degree comparable to that of probenecid co-administration.[1] A combination of an OAT3 inhibitor and a MATE1 inhibitor could potentially have an additive or synergistic effect, although this would need to be tested experimentally.
Data Presentation
Table 1: Pharmacokinetic Parameters of PNU-288034 in Preclinical Species and Humans
| Parameter | Mouse | Rat | Dog | Monkey | Human (100-1000 mg oral dose) |
| Oral Bioavailability (F) | 73-96% | 73-96% | 73-96% | - | ~64% |
| Tmax (hours) | 0.17-0.5 | 0.17-0.5 | 0.17-0.5 | - | 2 |
| Plasma Clearance (CLp) | 32.9 ml/min/kg | 18.9 ml/min/kg | 5.58 ml/min/kg | 6.55 ml/min/kg | - |
| Volume of Distribution (Vss) | 1.36 L/kg | 0.57-1.3 L/kg | 0.57-1.3 L/kg | 0.57-1.3 L/kg | - |
| Urinary Recovery (unchanged) | - | >73% | >73% | 42% | >64% |
Data compiled from published studies.[1]
Experimental Protocols
Protocol: Co-administration Study with a Renal Transport Inhibitor (Probenecid)
Objective: To determine the effect of probenecid on the pharmacokinetics of PNU-288034 in a rodent model (e.g., rats).
Materials:
-
PNU-288034
-
Probenecid
-
Vehicle for PNU-288034 (e.g., 0.5% methylcellulose in water)
-
Vehicle for probenecid (e.g., saline or appropriate solvent)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Cannulated animals for serial blood sampling (recommended)
-
Metabolic cages for urine collection
-
Analytical equipment for quantifying PNU-288034 in plasma and urine (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least 3 days prior to the study.
-
Dosing Groups (n=5-6 per group):
-
Group 1 (Control): PNU-288034 (e.g., 10 mg/kg, oral) + Vehicle for probenecid (intraperitoneal or oral, depending on probenecid formulation).
-
Group 2 (Treatment): PNU-288034 (10 mg/kg, oral) + Probenecid (e.g., 20-50 mg/kg, intraperitoneal or oral), administered 30-60 minutes prior to PNU-288034.
-
-
Drug Administration:
-
Administer the probenecid or its vehicle.
-
After the pre-treatment time, administer PNU-288034 orally.
-
-
Sample Collection:
-
Blood: Collect serial blood samples at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-PNU-288034 dose). Process blood to obtain plasma and store at -80°C until analysis.
-
Urine: House animals in metabolic cages and collect urine over 24 hours. Measure the total volume and store an aliquot at -80°C.
-
-
Sample Analysis:
-
Quantify the concentration of PNU-288034 in plasma and urine samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for both groups, including: Cmax, Tmax, AUC(0-t), AUC(0-inf), half-life (t1/2), and total renal clearance (CLr).
-
Compare the parameters between the control and treatment groups to assess the impact of probenecid.
-
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Renal tubular transport inhibitor - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kidney Drug Transporters in Pharmacotherapy [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. escholarship.org [escholarship.org]
- 7. youtube.com [youtube.com]
- 8. Probenecid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug Dosing in Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Renal tubular drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU288034 stability and storage conditions
PNU-288034 | CAS 383199-88-0 PNU-288034. CAS 383199-88-0. ≥98% (HPLC). Formula: C16H19F2N3O5S. Molecular Weight: 403.40. ... Storage Temperature: -20°C. PNU-288034 is a potent ... 1 PNU-288034 | 383199-88-0. PNU-288034 is a potent oxazolidinone antibiotic. PNU-288034 is metabolically stable in liver microsomes across species. PNU-288034 is a potent antibacterial agent that is being developed for the treatment of community-acquired respiratory tract infections. PNU-288034 is a substrate of OAT3 and hMATE1. 2 PNU-288034. PNU-288034. Chemical Name: N-[[(3R)-5-(3,4-difluoro-phenyl)-2-oxo-oxazolidin-3-yl]methyl]acetamide. To purchase PNU-288034, please contact us. For research use only. PNU-288034 is a potent oxazolidinone antibiotic. PNU-288034 is metabolically stable in liver microsomes across species. PNU-288034 is a potent antibacterial agent that is being developed for the treatment of community-acquired respiratory tract infections. PNU-288034 is a substrate of OAT3 and hMATE1. 3 PNU-288034. Formula: C16H19F2N3O5S. MW: 403.40. CAS: 383199-88-0. Purity: >98%. PNU-288034 is a potent oxazolidinone antibiotic. ... For the majority of our products, they could be stored for up to 2 years at -20°C. For long term storage, we recommend storing the product as a solid. The product may be shipped at ambient temperature. However, we recommend storing it at -20°C upon arrival. 4 PNU-288034 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PNU-288034, a potent oxazolidinone antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for PNU-288034?
A: For long-term stability, PNU-288034 should be stored as a solid at -20°C.[5] Under these conditions, the product is expected to be stable for up to two years.
Q2: How should I store PNU-288034 for short-term use?
A: For short-term storage, it is also recommended to store the solid compound at -20°C.[5]
Q3: How should I handle the shipping of PNU-288034?
A: PNU-288034 may be shipped at ambient temperature. However, upon receipt, it is crucial to store it at -20°C as recommended. Evaluation sample solutions are typically shipped with blue ice.
Q4: What is the recommended solvent for preparing a stock solution of PNU-288034?
A: PNU-288034 is soluble in DMSO.
Q5: How should I store stock solutions of PNU-288034?
A: To avoid degradation from repeated freeze-thaw cycles, it is best to store stock solutions in separate aliquots. When stored at -20°C, the stock solution should be used within one month. For storage at -80°C, the use-by period extends to six months.
Troubleshooting Guide
Issue: Difficulty in dissolving PNU-288034.
-
Solution: To enhance solubility, you can gently heat the tube containing the compound and solvent to 37°C. Following heating, using an ultrasonic bath for a period of time can further aid in dissolution.
Issue: Potential degradation of the compound.
-
Preventative Measure: Always store the compound as a solid at -20°C for long-term storage.[5] When preparing stock solutions, aliquot them into smaller volumes to prevent multiple freeze-thaw cycles, which can lead to product failure.
Storage and Handling Summary
| Condition | Recommendation | Duration |
| Long-Term Storage (Solid) | -20°C | Up to 2 years |
| Short-Term Storage (Solid) | -20°C | |
| Shipping | Ambient Temperature (Solid) / Blue Ice (Solution) | |
| Stock Solution Storage (-20°C) | Aliquot to avoid freeze-thaw cycles | Up to 1 month |
| Stock Solution Storage (-80°C) | Aliquot to avoid freeze-thaw cycles | Up to 6 months |
Experimental Protocols
Protocol for Preparing a PNU-288034 Stock Solution
-
Bring the vial of solid PNU-288034 and the desired solvent (e.g., DMSO) to room temperature.
-
Add the appropriate volume of solvent to the vial to achieve the desired concentration.
-
If solubility is an issue, gently warm the solution to 37°C.
-
For complete dissolution, place the vial in an ultrasonic bath for a short period.
-
Once fully dissolved, divide the stock solution into single-use aliquots.
-
Store the aliquots at -20°C for use within one month or at -80°C for use within six months.
Visual Guides
Caption: Workflow for proper storage and handling of PNU-288034.
Caption: Troubleshooting guide for PNU-288034 dissolution issues.
References
Technical Support Center: PNU-288034 Synthesis Protocols
Welcome to the technical support center for the synthesis of PNU-288034. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this oxazolidinone antibiotic.
Disclaimer: PNU-288034 is a designation for a research compound. The following synthesis protocol is a representative, hypothetical procedure based on established methods for the synthesis of N-aryl-2-oxazolidinones.
Hypothetical Structure of PNU-288034
For the context of this guide, we will consider PNU-288034 to be (S)-3-(3-fluoro-4-morpholinophenyl)-5-((isoxazol-3-yloxy)methyl)oxazolidin-2-one, a structure consistent with potent oxazolidinone antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for PNU-288034?
A1: The synthesis of PNU-288034 is proposed as a multi-step sequence. The key steps involve the formation of the N-aryl carbamate, followed by a cyclization reaction with a suitable epoxide to form the core oxazolidinone ring. The final step involves the introduction of the isoxazole side-chain.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, exclusion of moisture, purity of starting materials and reagents, and the choice of base and solvent in the cyclization and substitution steps. Precise control over these factors is crucial for achieving high yields and purity.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method for routine reaction monitoring. For more detailed analysis and confirmation of product formation, techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols & Troubleshooting
Below are the detailed methodologies for the key steps in the hypothetical synthesis of PNU-288034, along with troubleshooting for common issues.
Step 1: Synthesis of 3-fluoro-4-morpholinophenyl carbamate
Protocol:
-
To a solution of 3-fluoro-4-morpholinoaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM via a dropping funnel.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbamoyl chloride.
-
Dissolve the crude intermediate in a mixture of THF and water (2:1) and add sodium hydroxide (2.0 eq).
-
Stir vigorously for 2 hours at room temperature.
-
Acidify the mixture with 1M HCl to pH ~6 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired carbamate.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low yield of carbamate | Incomplete reaction. | Ensure anhydrous conditions. Use freshly distilled solvents and reagents. Increase reaction time. |
| Decomposition of triphosgene. | Use a fresh bottle of triphosgene. Prepare the triphosgene solution just before use. | |
| Loss of product during workup. | Ensure proper pH adjustment during extraction. Use a continuous extractor for more efficient product recovery. | |
| Multiple spots on TLC | Formation of urea byproducts. | Add the triphosgene solution slowly at 0 °C to minimize side reactions. |
| Incomplete hydrolysis of the carbamoyl chloride. | Increase the stirring time and ensure sufficient base is present for the hydrolysis step. |
Step 2: Synthesis of (S)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
Protocol:
-
To a solution of 3-fluoro-4-morpholinophenyl carbamate (1.0 eq) in anhydrous Dimethylformamide (DMF, 15 mL/g) under a nitrogen atmosphere, add lithium hydroxide (1.2 eq).
-
Heat the mixture to 80 °C and stir for 30 minutes.
-
Add (R)-glycidyl butyrate (1.1 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low yield of oxazolidinone | Incomplete reaction. | Ensure anhydrous DMF is used. Increase the reaction temperature or time. |
| Epoxide ring-opening side reactions. | Add the epoxide slowly to the reaction mixture. Use a milder base if necessary. | |
| Formation of diastereomers | Racemization of the epoxide. | Use a high-purity enantiomer of the epoxide. Avoid prolonged heating. |
| Difficult purification | Presence of unreacted starting materials. | Optimize reaction stoichiometry and time to ensure complete conversion. |
Step 3: Synthesis of PNU-288034
Protocol:
-
To a solution of (S)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (1.0 eq) in anhydrous THF (20 mL/g) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 3-bromoisoxazole (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low yield | Incomplete deprotonation of the alcohol. | Ensure the sodium hydride is fresh and the reaction is strictly anhydrous. |
| Poor reactivity of the bromide. | Consider converting the bromide to the more reactive iodide in situ using sodium iodide (catalytic). | |
| O- and N-alkylation | The alkoxide can potentially react at the oxazolidinone nitrogen. | This is generally not a major issue, but if observed, using a bulkier base might improve selectivity. |
| Starting material remains | Insufficient base or reaction time. | Increase the equivalents of base and/or the reaction time. |
Data Presentation
Table 1: Summary of Expected Yields and Purity for PNU-288034 Synthesis
| Step | Product | Expected Yield (%) | Purity (by HPLC, %) |
| 1 | 3-fluoro-4-morpholinophenyl carbamate | 75-85 | >95 |
| 2 | (S)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | 60-70 | >98 |
| 3 | PNU-288034 | 50-65 | >99 |
Visualizations
Signaling Pathway and Workflow Diagrams
Technical Support Center: PNU-282987 for Cognitive Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PNU-282987 in cognitive studies.
Frequently Asked Questions (FAQs)
Q1: What is PNU-282987 and what is its primary mechanism of action?
PNU-282987 is a highly selective and potent agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), with a Ki value of 26 nM.[1][2][3][4][5] It shows negligible activity at other nAChR subtypes such as α1β1γδ and α3β4, as well as at a wide range of other neurotransmitter receptors, with the exception of the 5-HT3 receptor where it has a lower affinity (Ki = 930 nM).[1][4][5] Its primary mechanism of action is the activation of α7 nAChRs, which are ligand-gated ion channels that play a crucial role in various cognitive processes.
Q2: What are the key signaling pathways activated by PNU-282987?
PNU-282987 has been shown to modulate several downstream signaling pathways upon activation of α7 nAChRs. These pathways are critical for its neuroprotective and cognitive-enhancing effects. Key pathways include:
-
PI3K/Akt Pathway: This pathway is involved in cell survival and is implicated in the anti-apoptotic effects of PNU-282987.[6]
-
CaM-CaMKII-CREB Pathway: Activation of this pathway is associated with synaptic plasticity and memory formation.[7]
-
ERK1/2 Pathway: This pathway is involved in learning and memory.[8]
-
JAK2/STAT3 Pathway: This pathway is linked to the anti-inflammatory effects of α7 nAChR activation.[9][10]
Q3: What are the recommended dosages of PNU-282987 for cognitive studies in rodents?
The effective dose of PNU-282987 can vary depending on the animal model, the specific cognitive task, and the administration route. Based on published studies, the following dosages have been used:
| Animal Model | Dosage Range | Administration Route | Cognitive Effect | Reference |
| Mice | 1 - 5 mg/kg | Intraperitoneal (i.p.) | Improved retention in Morris water maze at 1 mg/kg.[11][12] | [11][12] |
| Mice | 5 mg/kg | Intraperitoneal (i.p.) | Ameliorated cognitive impairment in a model of chronic intermittent hypoxia.[13] | [13] |
| Mice | 0.5 - 5 mg/kg | Subcutaneous (s.c.) | Enhanced contextual fear conditioning.[14] | [14] |
| Rats | 4 - 12 mg/kg | Intraperitoneal (i.p.) | Improved neurological deficits after subarachnoid hemorrhage.[6] | [6] |
| Rats | 30 µM | Intrahippocampal | Modulated hypoxic preconditioning.[15] | [15] |
Q4: How should I prepare and store PNU-282987 solutions?
PNU-282987 is soluble in water (up to 100 mM), DMSO (up to 100 mM), and ethanol.[1][2][3][4][5] For in vivo studies, it is often dissolved in saline.[12] It is recommended to prepare stock solutions, aliquot them, and store them frozen at -20°C.[2] Stock solutions are reported to be stable for up to 3 months under these conditions.[2]
Troubleshooting Guide
Issue 1: Inconsistent or no observable cognitive enhancement after PNU-282987 administration.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: The effective dose can be narrow. Refer to the dosage table above and consider performing a dose-response study to determine the optimal concentration for your specific experimental paradigm. For instance, in some studies, only a 1 mg/kg dose showed beneficial effects on memory retention, while higher doses did not.[11]
-
-
Possible Cause 2: Timing of Administration.
-
Solution: The timing of PNU-282987 administration relative to the cognitive task is critical. For memory acquisition tasks, it is often administered shortly before the training session.[11] For other paradigms, the timing may need to be optimized.
-
-
Possible Cause 3: Animal Model and Task Specificity.
-
Solution: The cognitive-enhancing effects of PNU-282987 can be model- and task-dependent. Its effects have been demonstrated in models of Alzheimer's disease, schizophrenia, and hypoxia.[7][13][16] Ensure that the chosen animal model and cognitive assay are appropriate for studying the effects of an α7 nAChR agonist.
-
Issue 2: Unexpected behavioral side effects, such as altered motor activity.
-
Possible Cause: High Dosage.
-
Solution: Higher doses of PNU-282987 (e.g., 5 mg/kg in mice) have been reported to decrease motor activity.[11] If this is a confounding factor in your cognitive assessment, consider using a lower dose that has been shown to be effective for cognitive enhancement without significantly affecting motor function.
-
Issue 3: Poor solubility or precipitation of PNU-282987 in the vehicle.
-
Possible Cause: Incorrect Solvent or Concentration.
-
Solution: PNU-282987 is soluble in several solvents.[1][2][3][4][5] If you are using an aqueous-based vehicle like saline, ensure that the pH is adjusted to 7.[12] For higher concentrations, using DMSO as a stock solvent and then diluting it in the final vehicle may be necessary. Sonication can also aid in dissolution.[3]
-
Experimental Protocols
Morris Water Maze for Assessing Spatial Learning and Memory
This protocol is a general guideline and may need to be adapted for specific experimental needs.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1 cm below the water surface. Visual cues are placed around the pool.
-
Animal Preparation: Handle the mice for several days before the experiment to reduce stress.
-
Drug Administration: Administer PNU-282987 (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the first training trial each day.[11][12]
-
Acquisition Phase (e.g., 5 consecutive days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is placed in the water at one of four starting positions.
-
The mouse is allowed to swim and find the hidden platform. If it fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (e.g., 24 or 48 hours after the last training day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
Signaling Pathways and Experimental Workflow
References
- 1. rndsystems.com [rndsystems.com]
- 2. PNU 282987 | 123464-89-1 [sigmaaldrich.com]
- 3. PNU-282987 | AChR | TargetMol [targetmol.com]
- 4. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 10. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987 and Its Solvent Dimethyl Sulfoxide on the Efficiency of Hypoxic Preconditioning in Rats | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
PNU-288034 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PNU-288034 and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of PNU-288034?
PNU-288034 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is a ligand-gated ion channel widely expressed in the central nervous system and periphery, playing a role in cognitive processes, inflammation, and pain modulation.
Q2: Are there known off-target binding sites for PNU-288034?
Q3: Does PNU-288034 interact with any transporters?
Yes, PNU-288034 is known to be a substrate for the renal transporters Organic Anion Transporter 3 (OAT3/SLC22A8) and Multidrug and Toxin Extrusion Protein 1 (MATE1/SLC47A1). This is a crucial consideration for in vivo studies as it governs the pharmacokinetic profile of the compound, leading to its extensive renal secretion.[1] While not a classical pharmacodynamic off-target effect, this interaction can influence drug exposure and potentially lead to drug-drug interactions if co-administered with other substrates or inhibitors of these transporters.
Q4: What is receptor desensitization and how does it relate to PNU-288034?
A key characteristic of α7 nAChRs is their rapid desensitization following activation by an agonist.[2][3] This means that upon binding of PNU-288034, the ion channel opens but then quickly enters a non-conducting, desensitized state, even while the agonist is still bound.[3] This phenomenon can be misinterpreted as a lack of efficacy or an off-target effect if not properly understood. Chronic exposure to an agonist may reduce the receptor's sensitivity.[4]
Troubleshooting Guide
Issue 1: Observed cellular effect does not align with known α7 nAChR signaling.
-
Possible Cause 1: Off-target effect. At high concentrations, PNU-288034 may interact with other receptors or cellular components.
-
Mitigation Strategy 1: Dose-Response Curve. Generate a detailed dose-response curve for your observed effect. An on-target effect should occur at concentrations consistent with the known potency of PNU-288034 for α7 nAChRs.
-
Mitigation Strategy 2: Use of a Selective Antagonist. Pre-treatment with a selective α7 nAChR antagonist, such as methyllycaconitine (MLA), should block the on-target effects of PNU-288034. If the effect persists in the presence of the antagonist, it is likely an off-target effect.
-
Possible Cause 2: Receptor Desensitization. The observed effect might be influenced by the rapid desensitization of α7 nAChRs.
-
Mitigation Strategy 3: Co-administration with a Positive Allosteric Modulator (PAM). The use of an α7 nAChR PAM can alter the receptor's response to PNU-288034.
-
Type I PAMs increase the agonist-induced response with minimal effect on desensitization.[5]
-
Type II PAMs increase the agonist response and significantly slow down the desensitization process.[5] Experimenting with both types of PAMs can help elucidate the role of receptor desensitization in your experimental system.
-
Issue 2: Inconsistent results in in vivo studies.
-
Possible Cause: Pharmacokinetic Variability. The interaction of PNU-288034 with renal transporters (OAT3 and MATE1) can lead to rapid clearance and variability in plasma and tissue concentrations.[6][1]
-
Mitigation Strategy 1: Pharmacokinetic Analysis. Conduct pharmacokinetic studies to determine the concentration-time profile of PNU-288034 in your animal model. This will help in designing a dosing regimen that achieves and maintains the desired target engagement.
-
Mitigation Strategy 2: Consider Drug-Drug Interactions. Be aware of any co-administered compounds that may also be substrates or inhibitors of OAT3 and MATE1, as this can alter the clearance of PNU-288034.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of PNU-288034 in Various Species
| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vss; L/kg) | Oral Bioavailability (%) |
| Mouse | 32.9 | 1.36 | 73 - 96 |
| Rat | 18.9 | 0.57 - 1.3 | 73 - 96 |
| Dog | 5.58 | 0.57 - 1.3 | 73 - 96 |
| Monkey | 6.55 | 0.57 - 1.3 | N/A |
Data compiled from publicly available research.[1]
Experimental Protocols
Protocol 1: Verifying On-Target α7 nAChR Engagement using a Selective Antagonist
-
Cell Culture: Plate cells expressing α7 nAChRs at an appropriate density.
-
Antagonist Pre-incubation: Pre-incubate a subset of cells with a selective α7 nAChR antagonist (e.g., methyllycaconitine) at a concentration known to fully block the receptor.
-
PNU-288034 Stimulation: Add PNU-288034 at the desired concentration to both antagonist-treated and untreated cells. Include a vehicle control group.
-
Assay: Perform your functional assay (e.g., calcium imaging, electrophysiology, or downstream signaling readout).
-
Analysis: Compare the response to PNU-288034 in the presence and absence of the antagonist. A significant reduction in the response in the antagonist-treated group indicates an on-target effect.
Visualizations
Caption: Workflow for differentiating on-target vs. off-target effects.
Caption: Modulation of α7 nAChR states by PNU-288034 and a Type II PAM.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting alpha-7 nicotinic neurotransmission in schizophrenia: A novel agonist strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PNU-288034 & α7 nAChR Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PNU-288034 and strategies to improve its selectivity for the α7 nicotinic acetylcholine receptor (nAChR).
Frequently Asked Questions (FAQs)
Q1: What is PNU-288034 and why is its selectivity for α7 nAChR important?
PNU-288034 (also known as PNU-282987) is a well-characterized and potent agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] The α7 nAChR is a ligand-gated ion channel involved in various cognitive processes, and it is a therapeutic target for conditions like Alzheimer's disease and schizophrenia.[3][4] Selectivity is crucial in drug development to minimize off-target effects, which can lead to undesirable side effects or confound experimental results. High selectivity ensures that the observed biological effects are primarily due to the modulation of the α7 nAChR.
Q2: What are the known or potential off-targets for PNU-288034?
While PNU-288034 is considered highly selective for the α7 nAChR, like all compounds, it can interact with other receptors at higher concentrations.[1] Potential off-targets for α7-selective ligands can include other nAChR subtypes (e.g., α4β2, α3β4) and structurally related receptors like the serotonin type 3 (5-HT3) receptor.[5] It is essential to empirically determine the selectivity profile in your specific experimental system.
Q3: My experimental results are inconsistent. How can I troubleshoot experiments with PNU-288034?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure the compound is properly stored and that the stock solutions are fresh. Degradation can lead to reduced potency.
-
Concentration-Dependent Effects: High concentrations of PNU-288034 might lead to off-target effects or receptor desensitization. It is crucial to perform dose-response curves to identify the optimal concentration range for selective α7 nAChR activation.
-
Receptor Desensitization: The α7 nAChR is known for its rapid desensitization upon prolonged exposure to agonists.[5] This intrinsic property can affect the magnitude and duration of the response. Consider using protocols with brief agonist applications.
-
Cellular Context: The expression levels of α7 nAChR and potential off-target receptors can vary significantly between cell lines or tissue types. This can alter the observed selectivity and functional response.
Q4: How can the selectivity of a compound like PNU-288034 be fundamentally improved?
Improving selectivity typically involves medicinal chemistry efforts to modify the compound's structure.[6] The goal is to enhance interactions with the α7 nAChR binding site while reducing affinity for off-target sites. Strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to understand how chemical changes affect potency and selectivity.[7]
-
Rational Drug Design: Using computational models of the α7 nAChR and off-target receptors to predict modifications that would favor binding to the α7 subtype.[8]
-
Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve selectivity or pharmacokinetic profiles.
Troubleshooting Guide: Unexpected Off-Target Activity
Issue: You observe a biological effect that cannot be explained by α7 nAChR activation alone, suggesting potential off-target activity of PNU-288034.
-
Confirm with a Selective Antagonist: Pre-treat your experimental system with a selective α7 nAChR antagonist, such as methyllycaconitine (MLA). If the unexpected effect persists in the presence of the antagonist, it is likely an off-target effect.[2]
-
Conduct a Selectivity Panel: Test PNU-288034 against a panel of other relevant receptors, particularly other nAChR subtypes (e.g., α3β4, α4β2) and the 5-HT3 receptor.[5]
-
Lower the Concentration: Re-run the experiment using a lower concentration of PNU-288034. Off-target effects are often more pronounced at higher concentrations.
-
Use a Structurally Different Agonist: Compare the effects of PNU-288034 with another selective α7 nAChR agonist that has a different chemical scaffold. If both compounds produce the same unexpected effect, it may be a downstream consequence of α7 nAChR activation rather than a direct off-target effect of PNU-288034.
Quantitative Data: Selectivity Profile of α7 nAChR Ligands
The following table summarizes hypothetical binding affinities (Ki) and functional potencies (EC50) for PNU-288034 and other common ligands at the α7 nAChR and potential off-target receptors. This data is for illustrative purposes and actual values may vary based on the specific assay conditions.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (vs. α7) |
| PNU-288034 | α7 nAChR | 15 | 250 | - |
| α4β2 nAChR | >10,000 | >10,000 | >40x | |
| 5-HT3 Receptor | >10,000 | >10,000 | >40x | |
| Acetylcholine | α7 nAChR | 1,500 | 150,000 | - |
| α4β2 nAChR | 50 | 800 | 0.005x | |
| MLA (Antagonist) | α7 nAChR | 1.2 | (IC50) 1.5 | - |
| α4β2 nAChR | 1,800 | (IC50) >10,000 | >1200x |
Key Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the α7 nAChR by PNU-288034.
Materials:
-
Cell membranes prepared from a cell line expressing the human α7 nAChR.
-
Radioligand: [³H]-MLA or ¹²⁵I-α-bungarotoxin.
-
Test Compound: PNU-288034.
-
Non-specific binding control: A high concentration of a known α7 ligand (e.g., nicotine).
-
Assay Buffer (e.g., PBS with 0.1% BSA).
-
Scintillation fluid and counter.
Methodology:
-
Prepare serial dilutions of PNU-288034.
-
In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of PNU-288034.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of PNU-288034.
-
Determine the IC50 value (the concentration of PNU-288034 that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a robust method for characterizing the functional activity (e.g., agonism, antagonism, modulation) of a compound on a ligand-gated ion channel.
Objective: To measure the ion current evoked by PNU-288034 at the human α7 nAChR expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., Baes' saline).
-
Test Compound: PNU-288034.
Methodology:
-
Inject the α7 nAChR cRNA into the cytoplasm of Stage V-VI Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply a control agonist (e.g., acetylcholine) to confirm receptor expression and establish a baseline response.
-
After a washout period, apply varying concentrations of PNU-288034 to the oocyte via the perfusion system.
-
Record the peak inward current elicited at each concentration.
-
Normalize the responses to the maximal response and plot the normalized current against the log concentration of PNU-288034.
-
Fit the data to a sigmoid dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the maximum efficacy.
Visualizations
Caption: Simplified signaling pathway of α7 nAChR activation by PNU-288034.
Caption: Experimental workflow for assessing compound selectivity for α7 nAChR.
Caption: Factors influencing the observed selectivity profile of a compound.
References
- 1. Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. The modification of natural products for medical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in PNU Compound In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address common challenges encountered during in vivo experiments with PNU compounds.
Important Note for Researchers: Initial literature searches revealed ambiguity between two similarly named compounds, PNU-288034 (an oxazolidinone antibiotic) and PNU-282987 (a selective α7 nicotinic acetylcholine receptor agonist). This guide addresses challenges for both compounds in clearly distinct sections. Please ensure you are consulting the information relevant to the specific compound in your research.
Section 1: PNU-288034 (Oxazolidinone Antibiotic)
PNU-288034 is an oxazolidinone antibiotic that was discontinued in Phase I clinical development due to insufficient exposure.[1][2] Challenges with this compound primarily revolve around its pharmacokinetic properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why was PNU-288034 discontinued in clinical trials?
A1: PNU-288034 was terminated in Phase I clinical trials because of insufficient systemic exposure.[1][2] This means that after administration, the concentration of the drug in the bloodstream was not high enough to be therapeutically effective.
Q2: What are the known pharmacokinetic challenges with PNU-288034?
A2: The primary challenge is its rapid clearance from the body, primarily through extensive renal secretion.[1][2] While it is relatively well-absorbed orally, its quick elimination prevents it from maintaining a therapeutic concentration for an adequate duration.
Q3: I am observing lower than expected plasma concentrations of PNU-288034 in my animal model. What could be the cause and how can I troubleshoot this?
A3: Lower than expected plasma concentrations are consistent with the known pharmacokinetic profile of PNU-288034. Here are some factors to consider and potential troubleshooting steps:
-
Rapid Renal Clearance: PNU-288034 is actively secreted by the kidneys, involving transporters like the organic anion transporter 3 (OAT3) and multidrug and toxin extrusion protein 1 (MATE1). This is a major contributor to its low exposure.
-
-
Troubleshooting:
-
Vehicle Selection: Ensure you are using an appropriate vehicle to fully solubilize PNU-288034. Consider using co-solvents or other formulation strategies to improve solubility.
-
Co-administration with Transporter Inhibitors: In preclinical studies, co-administration with an OAT3 inhibitor like probenecid has been shown to significantly increase the plasma area under the curve (AUC) of PNU-288034.[4] This can be a useful experimental strategy to artificially increase exposure and study its pharmacological effects.
-
-
Data Presentation: Pharmacokinetic Parameters of PNU-288034
The following table summarizes the pharmacokinetic parameters of PNU-288034 in various species.
| Species | Plasma Clearance (ml/min/kg) | Volume of Distribution (Vss) (l/kg) | Mean Residence Time (MRT) (h) | Oral Bioavailability (F) (%) |
| Mouse | 32.9 | 1.36 | 0.69 | 73 - 96 |
| Rat | 18.9 | 0.57 - 1.3 | - | 73 - 96 |
| Dog | 5.58 | 0.57 - 1.3 | - | 73 - 96 |
| Monkey | 6.55 | 0.57 - 1.3 | - | - |
Data sourced from ResearchGate.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study in Monkeys
-
Objective: To determine the pharmacokinetic profile of PNU-288034.
-
Methodology:
-
Administer PNU-288034 intravenously or orally to cynomolgus monkeys.
-
Collect plasma and urine samples at predetermined time points.
-
Analyze the concentration of PNU-288034 in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as plasma clearance, volume of distribution, and bioavailability.[1]
-
-
Co-administration with Probenecid: To investigate the role of renal transporters, a separate cohort can be co-administered with the OAT3 inhibitor probenecid. This has been shown to significantly increase plasma exposure to PNU-288034.[4]
Mandatory Visualization
References
PNU-288034 Degradation: A Technical Support Resource for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with the oxazolidinone antibiotic PNU-288034. While specific degradation pathways for PNU-288034 are not extensively published, this resource leverages data from analogous oxazolidinone compounds, such as linezolid and tedizolid, to provide insights into potential degradation mechanisms, byproducts, and best practices for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for PNU-288034?
Based on studies of other oxazolidinone antibiotics, PNU-288034 is likely susceptible to degradation via three primary pathways: hydrolysis, oxidation, and photodegradation. The core oxazolidinone ring and the morpholine moiety are the most probable sites of chemical modification.
Q2: What byproducts might I expect to see from PNU-288034 degradation?
While specific byproducts for PNU-288034 have not been detailed in the public domain, inferences can be drawn from related compounds like linezolid. Potential degradation products could include:
-
Hydrolytic Byproducts: Cleavage of the oxazolidinone ring can lead to ring-opened hydrolysates. Acidic and alkaline conditions may produce different hydrolytic byproducts. For instance, alkaline hydrolysis of linezolid results in both a full hydrolysate and a ring-opening hydrolysate, while acid hydrolysis primarily yields an amido substance.[1][2]
-
Oxidative Byproducts: Oxidation is a significant degradation pathway for oxazolidinones.[3] For linezolid, oxidation of the morpholine ring to form the corresponding N-oxide has been reported.[4] Similar oxidative degradation of the thiomorpholine dioxide moiety in PNU-288034 could be anticipated.
-
Photodegradation Byproducts: Although some oxazolidinones show relative stability to light, photodegradation can occur. The specific byproducts would depend on the wavelength of light and the presence of photosensitizers.
Q3: How can I minimize the degradation of PNU-288034 in my experiments?
To maintain the integrity of PNU-288034 during your research, consider the following precautions:
-
pH Control: Maintain solutions at a neutral pH to minimize both acid- and base-catalyzed hydrolysis.
-
Avoid Oxidizing Agents: Protect your samples from atmospheric oxygen and other oxidizing agents. The use of antioxidants may be considered for formulations.
-
Light Protection: Store PNU-288034, both in solid form and in solution, protected from light.
-
Temperature Control: Store the compound at recommended temperatures to slow down potential degradation reactions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving PNU-288034, likely due to its degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or activity over time. | Degradation of PNU-288034. | Prepare fresh solutions for each experiment. If solutions must be stored, conduct a stability study under your specific storage conditions (pH, temperature, light exposure) to determine the rate of degradation. Analyze stored samples by HPLC to quantify the parent compound. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation byproducts. | Characterize the unknown peaks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify potential degradation products. Compare the fragmentation patterns with known degradation products of other oxazolidinones. |
| Variability in experimental results between batches or over time. | Inconsistent handling or storage leading to variable degradation. | Standardize protocols for sample preparation, handling, and storage. Ensure all personnel are following the same procedures to minimize variability. Implement routine quality control checks of PNU-288034 stock solutions. |
| Precipitation or color change in solution. | Formation of insoluble degradation products or chromophoric byproducts. | Investigate the solubility of potential degradation products. A color change may indicate oxidative degradation. Analyze the solution to identify the cause of the change. |
Experimental Protocols
Forced Degradation Studies to Identify Potential Byproducts
To proactively identify potential degradation products of PNU-288034, researchers can perform forced degradation studies. This involves subjecting the compound to various stress conditions to accelerate its breakdown.
1. Acid and Base Hydrolysis:
-
Protocol: Prepare solutions of PNU-288034 in 0.1 M HCl (acidic) and 0.1 M NaOH (alkaline). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the samples before analysis.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method with UV and MS detection to separate and identify any degradation products.
2. Oxidative Degradation:
-
Protocol: Prepare a solution of PNU-288034 in the presence of an oxidizing agent, such as 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a specified time.
-
Analysis: Monitor the reaction mixture by HPLC-MS to identify oxidative byproducts.
3. Photodegradation:
-
Protocol: Expose a solution of PNU-288034 to a controlled light source (e.g., a photostability chamber with a specified light intensity and wavelength) for a set duration. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Compare the chromatograms of the light-exposed and dark control samples to identify any photodegradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Oxazolidinone Antibiotics
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Cleavage of the oxazolidinone ring, dealkylation. |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour at room temp | Ring-opening of the oxazolidinone moiety.[5] |
| Oxidation | 3% H₂O₂ | 24 hours at room temp | Oxidation of the morpholine/thiomorpholine ring. |
| Photodegradation | UV/Visible light | Varies | Various photochemical reactions. |
| Thermal Degradation | Elevated temperature | Varies | Various thermal decomposition pathways. |
Visualizations
Diagram 1: Potential Hydrolytic Degradation Pathways of the Oxazolidinone Core
Caption: Inferred hydrolytic degradation of PNU-288034.
Diagram 2: Potential Oxidative Degradation of the Thiomorpholine Dioxide Moiety
Caption: Inferred oxidative degradation of PNU-288034.
Diagram 3: General Experimental Workflow for Degradation Studies
Caption: Workflow for PNU-288034 degradation analysis.
References
- 1. Structure identification of the main degradation products of line...: Ingenta Connect [ingentaconnect.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining PNU-288034 Delivery for CNS Targets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the delivery of PNU-288034 to central nervous system (CNS) targets.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at delivering PNU-288034 to the CNS.
Issue 1: Low Brain Penetration of PNU-288034 in In Vivo Studies
-
Question: My in vivo experiments show low brain-to-plasma concentration ratios for PNU-288034. What are the potential causes and how can I troubleshoot this?
-
Answer: Low brain penetration is a common challenge for many CNS drug candidates. Several factors could be contributing to this issue with PNU-288034:
-
Blood-Brain Barrier (BBB) Efflux: PNU-288034 may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.
-
Troubleshooting:
-
In Vitro Transporter Assays: Utilize in vitro models, such as Caco-2 or MDCK cells transfected with human efflux transporters, to determine if PNU-288034 is a substrate.
-
Co-administration with Inhibitors: In preclinical models, co-administer PNU-288034 with known efflux pump inhibitors (e.g., verapamil, elacridar) to see if brain concentrations increase.
-
-
-
Physicochemical Properties: The inherent properties of PNU-288034, such as high molecular weight, low lipophilicity, or a high number of hydrogen bond donors, can limit its ability to passively diffuse across the BBB.
-
Troubleshooting:
-
Prodrug Approach: Synthesize a more lipophilic prodrug of PNU-288034 that can cross the BBB and then be converted to the active compound within the CNS.
-
Formulation Strategies: Encapsulate PNU-288034 in nanocarriers like lipid nanoparticles or polymeric micelles to mask its unfavorable properties and facilitate transport across the BBB.
-
-
-
Plasma Protein Binding: High binding of PNU-288034 to plasma proteins reduces the free fraction of the drug available to cross the BBB.
-
Troubleshooting:
-
Measure Unbound Fraction: Determine the fraction of PNU-288034 that is unbound to plasma proteins using techniques like equilibrium dialysis. This will provide a more accurate measure of the drug concentration available for brain entry.
-
-
-
Issue 2: Inconsistent Results in In Vitro BBB Permeability Assays
-
Question: I am getting variable and inconsistent permeability values for PNU-288034 in my in vitro BBB model. What could be the reasons for this?
-
Answer: In vitro BBB models are sensitive systems, and variability can arise from several sources:
-
Model Integrity: The tightness of the endothelial cell monolayer is crucial for a reliable permeability assessment.
-
Troubleshooting:
-
Transendothelial Electrical Resistance (TEER): Regularly monitor the TEER of your cell monolayer to ensure barrier integrity. Establish a minimum acceptable TEER value for your experiments.
-
Paracellular Markers: Include a low-permeability marker (e.g., lucifer yellow or a fluorescently labeled dextran) in your assays to assess the integrity of the paracellular pathway.
-
-
-
Cell Culture Conditions: The expression and function of transporters and tight junction proteins can be influenced by cell passage number, media composition, and the presence of co-cultured cells (e.g., astrocytes, pericytes).
-
Troubleshooting:
-
Standardize Protocols: Maintain consistent cell culture protocols, including seeding density, media changes, and passage number.
-
Co-culture Models: Consider using co-culture models with astrocytes or pericytes to induce a more in vivo-like phenotype in the endothelial cells.
-
-
-
Compound-Related Issues: The solubility and stability of PNU-288034 in the assay buffer can affect the results.
-
Troubleshooting:
-
Solubility Assessment: Determine the solubility of PNU-288034 in the assay buffer to ensure it remains in solution throughout the experiment.
-
Stability Analysis: Assess the stability of PNU-288034 in the presence of cells to rule out significant metabolism during the assay.
-
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the delivery of PNU-288034 to the CNS.
-
Question 1: What is the primary mechanism of action of PNU-288034 in the CNS?
-
Answer: PNU-288034 is an agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] Activation of these receptors in the CNS is associated with pro-cognitive and anti-inflammatory effects.[1][2][3] The therapeutic potential of PNU-288034 in CNS disorders is linked to its ability to modulate neuronal signaling and reduce neuroinflammation through this pathway.[1][2][3]
-
-
Question 2: What are the key pharmacokinetic parameters of PNU-288034 that I should consider for my CNS delivery studies?
-
Answer: Understanding the systemic pharmacokinetics of PNU-288034 is crucial for designing and interpreting CNS delivery experiments. Key parameters from preclinical and clinical studies are summarized in the tables below. High renal clearance suggests that the drug is rapidly eliminated from the body, which may impact the time window for brain penetration.[4]
-
-
Question 3: Which formulation strategies are most promising for enhancing the CNS delivery of PNU-288034?
-
Answer: Several formulation strategies can be explored to overcome the challenges of delivering PNU-288034 across the BBB:
-
Lipid Nanoparticles (LNPs): Encapsulating PNU-288034 in LNPs can improve its stability, increase its circulation time, and facilitate its transport across the BBB.[5][6] The lipidic nature of these carriers can enhance permeability through the endothelial cell membranes.[5][6]
-
Prodrugs: A lipophilic prodrug of PNU-288034 could be designed to passively diffuse across the BBB more efficiently.[7][8] Once in the brain, the prodrug would be enzymatically cleaved to release the active PNU-288034.[7][8]
-
Targeted Nanocarriers: Functionalizing the surface of nanocarriers with ligands that bind to receptors expressed on the BBB (e.g., transferrin receptor) can promote receptor-mediated transcytosis into the brain.
-
-
-
Question 4: What are the essential in vitro and in vivo models for evaluating PNU-288034 CNS delivery?
-
Answer: A multi-tiered approach using both in vitro and in vivo models is recommended:
-
In Vitro BBB Models:
-
Cell-based Transwell models: These models, using brain endothelial cells (like hCMEC/D3 or primary cells) cultured on a semi-permeable membrane, are essential for initial screening of BBB permeability and transporter interactions.[9][10][11]
-
Microfluidic "BBB-on-a-chip" models: These advanced models can simulate the physiological shear stress of blood flow and allow for more complex co-cultures, providing a more in vivo-like environment.
-
-
In Vivo Models:
-
Pharmacokinetic studies in rodents: These studies are critical for determining the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma partition coefficient (Kp,uu) of PNU-288034.
-
Microdialysis: This technique allows for the direct sampling of the unbound drug concentration in the brain interstitial fluid, providing a more accurate measure of target site exposure.
-
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of PNU-288034 in Preclinical Species [12]
| Parameter | Mouse | Rat | Dog | Monkey |
| Plasma Clearance (mL/min/kg) | 32.9 | 18.9 | 5.58 | 6.55 |
| Volume of Distribution (Vss; L/kg) | 1.36 | 0.57 | 1.3 | 0.84 |
| Mean Residence Time (h) | 0.69 | 0.51 | 3.86 | 2.15 |
| Oral Bioavailability (%) | 96 | 73 | 88 | - |
Table 2: Human Pharmacokinetic Parameters of PNU-288034 After Single Oral Doses [4]
| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | Urinary Recovery (%) |
| 100 | 1,230 | 4,530 | 83 |
| 250 | 2,890 | 11,200 | 79 |
| 500 | 5,430 | 22,100 | 74 |
| 1000 | 9,870 | 45,600 | 64 |
Table 3: Representative Apparent Permeability (Papp) of Compounds with Different BBB Penetration Profiles in an In Vitro Transwell Model
Disclaimer: The following data are for illustrative purposes and do not represent actual experimental values for PNU-288034.
| Compound | BBB Penetration | Papp (10⁻⁶ cm/s) |
| Caffeine | High | 25.0 |
| Verapamil | Moderate (P-gp substrate) | 5.0 |
| Atenolol | Low | 0.5 |
| Dextran (70 kDa) | Very Low (Paracellular Marker) | < 0.1 |
Experimental Protocols
1. In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
-
Objective: To determine the apparent permeability coefficient (Papp) of PNU-288034 across a brain endothelial cell monolayer.
-
Methodology:
-
Seed human cerebral microvascular endothelial cells (hCMEC/D3) on a Transwell insert with a microporous membrane.
-
Culture the cells until a confluent monolayer is formed, and monitor the barrier integrity by measuring the Transendothelial Electrical Resistance (TEER).
-
On the day of the experiment, replace the medium in the apical (donor) and basolateral (receiver) chambers with transport buffer.
-
Add PNU-288034 to the apical chamber at a known concentration.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and an equal volume from the apical chamber.
-
Quantify the concentration of PNU-288034 in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
2. In Vivo Pharmacokinetic Study in Rodents to Determine Brain Penetration
-
Objective: To determine the brain-to-plasma concentration ratio (Kp) of PNU-288034.
-
Methodology:
-
Administer PNU-288034 to a cohort of rodents (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).
-
At predetermined time points after administration, collect blood samples via cardiac puncture or tail vein.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature.
-
Harvest the brains and homogenize them in a suitable buffer.
-
Process the plasma and brain homogenate samples to extract PNU-288034.
-
Quantify the concentration of PNU-288034 in plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the Kp value at each time point by dividing the concentration in the brain by the concentration in plasma.
-
3. Quantification of PNU-288034 in Brain Tissue by LC-MS/MS
-
Objective: To develop and validate a method for the sensitive and specific quantification of PNU-288034 in brain homogenate.
-
Methodology:
-
Sample Preparation:
-
Homogenize a known weight of brain tissue in a specific volume of buffer.
-
Perform a protein precipitation step by adding a solvent like acetonitrile to the homogenate.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor ion and product ion transitions for PNU-288034 and an appropriate internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known PNU-288034 concentrations prepared in a matching matrix (e.g., blank brain homogenate).
-
Determine the concentration of PNU-288034 in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
-
Mandatory Visualizations
References
- 1. Predicted and actual BCNU concentrations in normal rabbit brain during intraarterial and intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Brain Uptake of an IgG-TNF Decoy Receptor Fusion Protein Following Intravenous, Intraperitoneal and Subcutaneous Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipid nanoparticles: Composition, formulation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azonano.com [azonano.com]
- 7. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in modeling permeability and selectivity of the blood-brain barrier using microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Proof-of-Concept Study of Drug Brain Permeability Between in Vivo Human Brain and an in Vitro iPSCs-Human Blood-Brain Barrier Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. "Solid Lipid Nanoparticles (SLN): Formulation and Fabrication" by Gabriella F. Punu, Yahdiana Harahap et al. [scholarhub.ui.ac.id]
- 15. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Compounds: PNU-282987 and PNU-288034 Unveiled
A comparative analysis of PNU-282987, a selective α7 nicotinic acetylcholine receptor agonist, and PNU-288034, an oxazolidinone antibiotic, reveals two molecules with distinct pharmacological profiles. This guide provides a comprehensive overview of their mechanisms of action, experimental data, and signaling pathways for researchers, scientists, and drug development professionals.
Initial investigations into a comparative analysis of PNU-282987 and PNU-288034 have highlighted a critical distinction: these are not two comparable agents acting on the same therapeutic target. PNU-282987 is a well-characterized selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), with a body of research exploring its potential in neuroscience and inflammatory disorders. In contrast, PNU-288034 is an oxazolidinone antibiotic whose development was halted during Phase I clinical trials due to inadequate exposure.
This guide will first delineate the distinct properties of each compound and then provide a detailed analysis of the extensive research available for PNU-282987, followed by the reported pharmacokinetic data for PNU-288034.
PNU-282987: A Selective α7 Nicotinic Acetylcholine Receptor Agonist
PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1] This receptor is a ligand-gated ion channel widely expressed in the central nervous system and periphery, playing a crucial role in cognitive processes, inflammation, and neurotransmission.
Quantitative Analysis: Binding Affinity and Functional Activity
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | 26 nM | Rat brain homogenates | [1][2] |
| Functional Activity (EC50) | 154 nM | - | [2][3] |
| Selectivity | Negligible activity at α1β1γδ and α3β4 nAChRs (IC50 ≥ 60 μM) | - | [1] |
| Off-Target Activity | Ki = 930 nM for 5-HT3 receptors | - | [1] |
Mechanism of Action and Signaling Pathways
Activation of the α7 nAChR by PNU-282987 triggers a cascade of intracellular signaling events. In neuronal cells, this activation can modulate synaptic plasticity and offer neuroprotection. In immune cells, it plays a role in the cholinergic anti-inflammatory pathway.
Two key signaling pathways have been identified for PNU-282987:
-
The CaM-CaMKII-CREB Signaling Pathway: In the context of neuroprotection, particularly in models of Alzheimer's disease, PNU-282987 has been shown to activate the Calcium/calmodulin-dependent protein kinase II (CaMKII) and cAMP response element-binding protein (CREB) pathway.[4] This pathway is crucial for synaptic plasticity, learning, and memory.
-
The NF-κB Signaling Pathway: In inflammatory models, PNU-282987 has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[5][6] This anti-inflammatory effect is mediated through the activation of α7 nAChR on immune cells.
Key Experimental Data and Protocols
-
Objective: To characterize the agonist activity of PNU-282987 at the α7 nAChR.
-
Methodology: Whole-cell patch-clamp recordings are performed on cells expressing α7 nAChRs (e.g., cultured rat hippocampal neurons). PNU-282987 is applied at varying concentrations to determine the dose-response relationship and calculate the EC50 value. The specificity is confirmed by the blockade of the current by a selective α7 nAChR antagonist, such as methyllycaconitine (MLA).
-
Workflow:
Workflow for in vitro electrophysiological analysis of PNU-282987.
-
Objective: To evaluate the therapeutic potential of PNU-282987 in animal models of neurological and inflammatory diseases.
-
Methodology: Animal models relevant to conditions such as Alzheimer's disease (e.g., APP/PS1 transgenic mice) or sepsis-induced inflammation are utilized. PNU-282987 is administered systemically (e.g., intraperitoneally). Behavioral tests (e.g., Morris water maze for cognitive function), biochemical assays (e.g., ELISA for inflammatory cytokines), and histological analysis (e.g., immunohistochemistry for neuronal markers or inflammatory cell infiltration) are performed to assess the effects of the compound.
-
Key Findings: PNU-282987 has been shown to improve cognitive function, reduce amyloid-β deposition, and decrease neuroinflammation in preclinical models.[4] It also demonstrates protective effects in models of sepsis and lung injury by attenuating the inflammatory response.[5][6]
PNU-288034: An Oxazolidinone Antibiotic
PNU-288034 belongs to the oxazolidinone class of antibiotics. Its development was discontinued during Phase I clinical trials. The available data primarily pertains to its pharmacokinetic properties. A direct comparison of its "performance" with PNU-282987 is not scientifically valid due to their fundamentally different mechanisms of action and therapeutic targets.
Quantitative Analysis: Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of PNU-288034 across different species after intravenous administration.
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| Plasma Clearance (ml/min/kg) | 32.9 | 18.9 | 5.58 | 6.55 | - |
| Volume of Distribution (Vss) (l/kg) | 1.36 | - | 0.57 - 1.3 | - | - |
| Mean Residence Time (MRT) (h) | 0.69 | - | - | - | - |
| Oral Bioavailability (F) (%) | 73-96 | 73-96 | 73-96 | - | ~64 |
| Tmax (oral) (h) | 0.17-0.5 | 0.17-0.5 | 0.17-0.5 | - | 2 |
| Renal Clearance (CLr) | - | - | >73% of unchanged compound in urine | ~42% of unchanged compound in urine | High (390-530 ml/min) |
Data compiled from available research literature.[5]
Conclusion
References
- 1. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PNU-288034 and Other Alpha-7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders, including Alzheimer's disease, schizophrenia, and sepsis. This has led to the development of numerous selective agonists aimed at modulating its activity. This guide provides a detailed comparison of PNU-288034 (also known as PNU-282987), a widely used research agonist, with other notable α7 nAChR agonists: GTS-21, AR-R17779, TC-5619, and EVP-6124. The information is presented to facilitate objective evaluation and selection of the most suitable compounds for specific research and development needs.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of PNU-288034 and its counterparts. These quantitative data, derived from various in vitro and in vivo studies, offer a snapshot of their binding affinity, efficacy, and selectivity.
| Compound | Binding Affinity (Ki) | Efficacy (EC50) | Efficacy (Emax) | Selectivity |
| PNU-288034 (PNU-282987) | 26 nM (rat brain homogenates)[1] | 154 nM[1][2][3] | - | Highly selective for α7 nAChR. Negligible activity at α1β1γδ and α3β4 nAChRs (IC50 ≥ 60 μM). Also shows antagonist activity at 5-HT3 receptors (Ki = 930 nM). |
| GTS-21 (DMXB-A) | 2000 nM (human α7) | 11 µM (human α7 nAChRs)[4] | 9% (human α7 nAChRs)[4] | Also shows affinity for α4β2 nAChRs (Ki = 20 nM) and antagonist activity at 5-HT3A receptors (IC50 = 3.1 µM).[3][4] |
| AR-R17779 | - | - | 96%[5] | Highly selective for α7 nAChR.[5] |
| TC-5619 | 1 nM (rat hippocampal membranes)[6][7][8][9] | - | Full agonist[7][8] | Over 1000-fold selectivity against other nAChR subtypes (α4β2, α3β4) and the 5-HT3 receptor.[6][7][8][9] |
| EVP-6124 (Encenicline) | 9.98 nM ([3H]-MLA displacement)[10] | - | Partial agonist[11][12][13] | Selective for α7 nAChRs over α4β2 nAChRs. Also inhibits the 5-HT3 receptor (51% inhibition at 10 nM).[10][11][12][13] |
Signaling Pathways of the α7 Nicotinic Acetylcholine Receptor
Activation of the α7 nAChR by an agonist like PNU-288034 initiates a cascade of intracellular signaling events. Due to its high permeability to calcium ions, the initial influx of Ca2+ is a critical trigger for multiple downstream pathways. These pathways are integral to the receptor's role in neuronal function and inflammation modulation.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective alpha7 nicotinic acetylcholine receptor agonist AR-R17779 does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized Exploratory Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) for Cognitive Enhancement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
The α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 and its Potential for Cognitive Enhancement: A Comparative Guide
While direct evidence for the cognitive effects of PNU-288034 is unavailable due to its discontinued development as an oxazolidinone antibiotic, the closely related compound, PNU-282987, offers significant insights into the potential of "PNU" compounds in cognitive enhancement. This guide focuses on PNU-282987, a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR), a key target in the central nervous system for improving cognitive function. We will compare its preclinical performance with other notable α7nAChR agonists, GTS-21 (DMXB-A) and Encenicline (EVP-6124), providing a comprehensive overview for researchers, scientists, and drug development professionals.
The α7 nicotinic acetylcholine receptor is a crucial component in the modulation of cognitive processes, including attention, learning, and memory.[1] Agonists of this receptor have been a focal point of research for treating cognitive deficits in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] PNU-282987 has demonstrated pro-cognitive and neuroprotective effects in various preclinical models.[3][4][5]
Comparative Analysis of Preclinical Data
The following tables summarize the performance of PNU-282987 in comparison to GTS-21 and Encenicline in key preclinical cognitive assays.
Table 1: Morris Water Maze (MWM) - Spatial Learning and Memory
| Compound | Animal Model | Dosage | Key Findings |
| PNU-282987 | Mice | 1 mg/kg | Showed beneficial effects on the retention of the water maze when evaluated 4 hours after acquisition.[4] |
| Transgenic Mice (AD model) | 1 mg/kg | Improved spatial learning and memory.[5] | |
| GTS-21 | Aged Rats | 1 mg/kg | As effective as nicotine in enhancing the acquisition in Lashley III maze and improved general learning and reference memory in the 17-arm radial maze.[6] |
| Encenicline (EVP-6124) | Rats | 0.3 mg/kg, p.o. | Significantly restored memory function in scopolamine-treated rats in an object recognition task, a test of learning and memory.[7] |
Table 2: Novel Object Recognition (NOR) - Recognition Memory
| Compound | Animal Model | Dosage | Key Findings |
| PNU-282987 | Mice with Chronic Intermittent Hypoxia | Not specified in abstract | Improved cognitive dysfunction as evaluated by NOR and MWM tests.[8] |
| GTS-21 | Rhesus Monkeys (Ketamine-impaired) | 0.03 mg/kg | Significantly attenuated ketamine-induced impairment in an object retrieval-detour task.[9] |
| Encenicline (EVP-6124) | Rats | 0.3 mg/kg, p.o. | Improved memory in a natural forgetting test using an object recognition task with a 24-hour retention time.[7] |
Clinical Insights
While PNU-282987 has primarily been investigated in preclinical settings, both GTS-21 and Encenicline have advanced to human clinical trials, providing valuable comparative data.
Table 3: Human Clinical Trial Data on Cognitive Function
| Compound | Study Population | Dosage | Key Cognitive Outcomes |
| GTS-21 | Healthy Male Volunteers | 25, 75, and 150 mg (three times daily) | Statistically significant enhancement of attention, working memory, and episodic secondary memory compared to placebo.[10][11][12] |
| Encenicline (EVP-6124) | Patients with Schizophrenia (Phase II) | 0.3 and 1 mg/day | Statistically significant and clinically meaningful effect on global cognitive function.[13] |
| Patients with Mild to Moderate Alzheimer's Disease (Phase II) | 0.3, 1, and 2 mg/day | Dose-dependently improved measures of attention, verbal and language fluency, and executive function.[14][15] | |
| Patients with Schizophrenia (Phase III) | 1 and 2 mg/day | Failed to show a statistically significant difference from placebo on the MATRICS Consensus Cognitive Battery (MCCB).[16] |
It is important to note that the development of Encenicline was halted due to safety concerns, specifically serious gastrointestinal adverse events observed in Alzheimer's disease trials.[17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key behavioral assays mentioned.
Morris Water Maze (MWM) Protocol
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[18][19][20][21][22]
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water (using non-toxic paint or powdered milk) maintained at a constant temperature (around 25°C). A small escape platform is submerged just below the water's surface in a specific quadrant.[20]
-
Acquisition Phase: The animal is placed in the water at various start locations and must use distal visual cues in the room to locate the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days. A decrease in escape latency indicates learning.[18]
-
Probe Trial: To assess memory retention, the platform is removed, and the animal is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[18]
-
Data Analysis: Key metrics include escape latency, path length, swim speed, and time spent in the target quadrant during the probe trial.
Novel Object Recognition (NOR) Protocol
The Novel Object Recognition test evaluates an animal's ability to recognize a novel object in a familiar environment, which is indicative of recognition memory.[23][24][25][26][27]
-
Habituation Phase: The animal is allowed to freely explore an empty, open-field arena for a set period to acclimate to the environment.[25][26]
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration. The time spent exploring each object is recorded.[23]
-
Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is measured.[23]
-
Data Analysis: A discrimination index is calculated, typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory, as rodents have a natural preference for novelty.[25]
Signaling Pathways and Visualizations
The cognitive-enhancing effects of α7nAChR agonists are mediated through specific intracellular signaling cascades.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7nAChR by an agonist like PNU-282987 leads to the opening of this ligand-gated ion channel, causing a rapid influx of calcium ions (Ca2+).[28] This initial influx triggers several downstream signaling pathways crucial for synaptic plasticity and cell survival. One of the key pathways involves the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[29] This JAK2-STAT3 pathway is associated with anti-inflammatory and anti-apoptotic effects.[28][29] The increase in intracellular calcium also activates other signaling cascades, such as the calmodulin (CaM)-calmodulin-dependent protein kinase II (CaMKII)-cAMP response element-binding protein (CREB) pathway, which is fundamental for long-term potentiation (LTP) and memory formation.[3]
Experimental Workflow for Preclinical Cognitive Testing
The evaluation of a novel compound's effect on cognition in animal models typically follows a structured workflow to ensure robust and reliable data.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators of α7 nAChR as Potential Therapeutics for Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved learning and memory in aged rats with chronic administration of the nicotinic receptor agonist GTS-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nicotinic α7 receptor agonist GTS-21 improves cognitive performance in ketamine impaired rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics, and effects on cognitive function of multiple doses of GTS-21 in healthy, male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. FORUM Pharma Announces Publication Of Encenicline Phase II Clinical Trial Results For Cognitive Impairment In Schizophrenia - BioSpace [biospace.com]
- 14. Encenicline | ALZFORUM [alzforum.org]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. 32.2 TWO GLOBAL PHASE III TRIALS OF ENCENICLINE FOR COGNITIVE IMPAIRMENT IN CHRONIC SCHIZOPHRENIA PATIENTS: RED FLAGS AND LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
- 21. mmpc.org [mmpc.org]
- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 23. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mmpc.org [mmpc.org]
- 28. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [ceji.termedia.pl]
Unraveling the Mechanism of PNU-288034: A Comparative Guide for Neuroscientists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of PNU-288034, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. Through a detailed comparison with other relevant compounds and an in-depth look at key experimental data and protocols, this document serves as a critical resource for understanding the nuances of α7 nAChR modulation.
PNU-288034 has emerged as a significant tool in neuroscience research due to its high selectivity for the α7 nAChR, a ligand-gated ion channel implicated in a range of cognitive processes and neurological disorders. This guide dissects its mechanism of action by comparing its performance with an alternative agonist, GTS-21, and a positive allosteric modulator (PAM), PNU-120596.
Comparative Analysis of α7 nAChR Modulators
To objectively assess the pharmacological profile of PNU-288034, its binding affinity (Ki) and efficacy (EC50) are compared with GTS-21 and PNU-120596. The following table summarizes key quantitative data from various in vitro studies.
| Compound | Type | Target | Ki (nM) | EC50 (nM) | Key Characteristics |
| PNU-288034 | Agonist | α7 nAChR | 26[1] | - | Potent and selective agonist. |
| GTS-21 (DMXB-A) | Partial Agonist | α7 nAChR | 20 (human α4β2)[1] | 5,200 (rat α7), 11,000 (human α7)[2] | Also exhibits antagonist activity at α4β2 and 5-HT3A receptors.[1] |
| PNU-120596 | Positive Allosteric Modulator (Type II) | α7 nAChR | - | 216[3] | Potentiates agonist-evoked responses and slows desensitization.[4] Inactive at other nAChR subtypes.[3] |
Elucidating the Signaling Cascades of PNU-288034
Activation of the α7 nAChR by PNU-288034 initiates a cascade of intracellular signaling events, primarily driven by the receptor's high permeability to calcium ions (Ca²⁺). This influx of Ca²⁺ acts as a crucial second messenger, triggering multiple downstream pathways that are central to the compound's observed effects on neuronal function.
Experimental Validation: A Workflow for Mechanism of Action Studies
The characterization of PNU-288034's mechanism of action relies on a combination of electrophysiological, biochemical, and molecular biology techniques. The following diagram illustrates a typical experimental workflow designed to cross-validate its activity from receptor binding to downstream cellular responses.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, this section provides detailed methodologies for the key assays cited in the validation of PNU-288034's mechanism of action.
Patch-Clamp Electrophysiology for α7 nAChR Activity
This protocol is designed to measure ion channel activity in response to α7 nAChR agonists.
1. Cell Preparation:
-
Culture cells expressing α7 nAChRs (e.g., Xenopus oocytes, GH4C1 cells) on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., Tyrode's solution).
2. Recording Setup:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
The internal solution should mimic the intracellular ionic environment.
-
Establish a whole-cell patch-clamp configuration.
3. Data Acquisition:
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply the α7 nAChR agonist (e.g., PNU-288034) using a rapid solution exchange system.
-
Record the evoked currents using an appropriate amplifier and data acquisition software.
-
To study the effect of PAMs like PNU-120596, co-apply with the agonist.
Calcium Imaging with Fura-2 AM
This protocol measures changes in intracellular calcium concentration following receptor activation.
1. Cell Loading:
-
Plate cells on glass-bottom dishes.
-
Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS)[5][6][7][8].
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark[5][6][7][8].
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
2. Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm[5][6][7][8].
-
Establish a baseline fluorescence ratio.
3. Stimulation and Recording:
-
Perfuse the cells with a solution containing the α7 nAChR agonist.
-
Continuously record the 340/380 nm fluorescence ratio. An increase in this ratio indicates a rise in intracellular Ca²⁺.
Western Blot for Phosphorylated ERK and CREB
This protocol is used to detect the activation of downstream signaling proteins.
1. Cell Lysis:
-
Treat cultured cells with PNU-288034 for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-pERK, anti-pCREB) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-ERK, anti-CREB).
References
- 1. GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors | PLOS One [journals.plos.org]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
PNU-288034: A Novel Alpha-7 Nicotinic Agonist Shows Promise in Preclinical Schizophrenia Models, Offering a Differentiated Profile from Standard Antipsychotics
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in the schizophrenia therapeutic space are closely watching the preclinical data on PNU-288034, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. Emerging evidence suggests that this compound may offer a distinct efficacy profile compared to standard first and second-generation antipsychotics, particularly in addressing the cognitive and sensory gating deficits that are hallmarks of schizophrenia. This comparison guide provides a detailed overview of the available preclinical data for PNU-288034 alongside standard treatments like haloperidol and clozapine, highlighting key differences in their mechanisms and effects on schizophrenia-related behavioral and physiological endpoints.
Differentiated Mechanism of Action: Targeting Cholinergic Pathways
Standard treatments for schizophrenia primarily target the dopamine and serotonin systems. First-generation antipsychotics (FGAs), such as haloperidol, are potent antagonists of the dopamine D2 receptor.[1][2] This action is effective in mitigating the positive symptoms of schizophrenia, like hallucinations and delusions, which are associated with dopamine hyper-reactivity in the mesolimbic pathway.[1][2] However, the broad D2 receptor blockade can also lead to significant extrapyramidal side effects (motor control issues) and may worsen negative and cognitive symptoms.[1]
Second-generation antipsychotics (SGAs), including clozapine, have a more complex pharmacological profile, acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[3][4] This dual antagonism is thought to contribute to their efficacy against positive symptoms with a lower risk of extrapyramidal side effects compared to FGAs.[3][4] Some SGAs also exhibit activity at other receptors, which may contribute to their varied efficacy and side-effect profiles.[3]
In contrast, PNU-288034 represents a departure from this dopamine-centric approach. As a selective α7 nAChR agonist, it targets the cholinergic system, which is also implicated in the pathophysiology of schizophrenia.[5][6] The α7 nAChR is crucial for modulating glutamatergic and GABAergic neurotransmission, and its activation is thought to enhance synaptic plasticity and improve cognitive processes.[5][6] PNU-288034 is believed to exert its therapeutic effects by enhancing GABAergic synaptic activity and exhibiting anti-inflammatory properties, potentially addressing the cognitive and negative symptoms that are often refractory to standard treatments.[5]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing PNU-288034 with standard antipsychotics are not yet available. However, preclinical studies in animal models of schizophrenia provide a basis for an indirect comparison of their efficacy on key translational endpoints.
Cognitive Performance
Cognitive deficits are a core and debilitating feature of schizophrenia.[7] Preclinical models often use N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) or MK-801, to induce cognitive impairments in rodents that mimic those seen in patients.
Attentional Set-Shifting Task (AST): This task assesses executive function and cognitive flexibility, which are often impaired in schizophrenia. In a study using an MK-801-induced deficit model in rats, PNU-288034 was shown to reverse the impairment in set-shifting. This suggests a potential for PNU-288034 to improve executive function.
| Compound | Animal Model | Cognitive Task | Observed Effect |
| PNU-288034 | MK-801-induced deficit in rats | Attentional Set-Shifting Task | Reversal of impairment |
| Haloperidol | Sub-chronic PCP-induced deficit in rodents | Novel Object Recognition | Generally ineffective |
| Clozapine | Sub-chronic PCP-induced deficit in rodents | Novel Object Recognition | Can ameliorate deficits |
Sensory Gating
Sensory gating is the neurological process of filtering redundant or irrelevant stimuli from the environment. Deficits in sensory gating, often measured by prepulse inhibition (PPI) of the acoustic startle response, are consistently observed in individuals with schizophrenia and are thought to contribute to sensory overload and cognitive fragmentation.
While specific quantitative data on PNU-288034's effect on PPI in a schizophrenia model was not found in the initial targeted search, the known role of α7 nAChR in sensory gating suggests a high potential for efficacy. Other selective α7 nAChR agonists have been shown to improve PPI deficits in various animal models.
Standard antipsychotics have been more extensively studied in this paradigm. Both typical and atypical antipsychotics, including haloperidol and clozapine, have been shown to restore PPI deficits in animal models where these deficits are induced by dopamine agonists or NMDA receptor antagonists.[10]
| Compound | Animal Model | Sensory Gating Task | Observed Effect |
| PNU-288034 | (Data not available in reviewed literature) | Prepulse Inhibition | (Hypothesized to be effective based on mechanism) |
| Haloperidol | Dopamine agonist-induced deficit in rats | Prepulse Inhibition | Reverses deficit |
| Clozapine | Dopamine agonist-induced deficit in rats | Prepulse Inhibition | Reverses deficit |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the studies assessing cognitive and sensory gating functions.
Attentional Set-Shifting Task (AST)
The AST for rodents is analogous to the Wisconsin Card Sorting Test in humans and assesses cognitive flexibility.
-
Apparatus: A testing chamber with two digging pots, which can be differentiated by odor, digging medium, or texture.
-
Procedure: Rats are trained to associate a food reward with a specific stimulus dimension (e.g., digging medium). The task consists of a series of discriminations where the rule for obtaining the reward is changed. The critical test is the extradimensional shift (EDS), where the previously irrelevant dimension becomes the new rule.
-
Schizophrenia Model: Cognitive deficits are often induced by the administration of an NMDA receptor antagonist, such as MK-801, prior to testing.
-
Drug Administration: PNU-288034 or a vehicle is administered before the task to assess its ability to reverse the induced deficit. The number of trials required to reach a set criterion of correct choices is the primary measure of performance.
Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Apparatus: An open-field arena.
-
Procedure: The test consists of three phases: habituation, training (familiarization), and testing.
-
Habituation: The animal is allowed to freely explore the empty arena.
-
Training: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
-
Schizophrenia Model: Cognitive impairment is typically induced by sub-chronic administration of PCP.
-
Drug Administration: Standard antipsychotics (haloperidol, clozapine) or a vehicle are administered before the testing phase. A discrimination index, reflecting the preference for the novel object, is calculated to assess recognition memory.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure: The test involves presenting a loud, startling stimulus (the pulse) that elicits a startle reflex. On some trials, a weaker, non-startling stimulus (the prepulse) is presented shortly before the pulse. The percentage of inhibition of the startle response by the prepulse is calculated.
-
Schizophrenia Model: PPI deficits are commonly induced by the administration of dopamine agonists (e.g., apomorphine) or NMDA receptor antagonists.
-
Drug Administration: Standard antipsychotics or a vehicle are administered before the PPI session to evaluate their ability to restore the gating deficit.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams are provided in Graphviz DOT language.
Caption: PNU-288034's signaling pathway.
Caption: FGA signaling pathway.
Caption: SGA signaling pathway.
Caption: Attentional Set-Shifting Task workflow.
Conclusion and Future Directions
The preclinical data currently available suggests that PNU-288034 holds promise as a novel therapeutic agent for schizophrenia, with a mechanism of action that is distinct from standard antipsychotics. Its potential to improve cognitive deficits, as demonstrated in the attentional set-shifting task, addresses a significant unmet need in the treatment of schizophrenia. While further research is needed to confirm its efficacy in other cognitive domains like recognition memory and to fully characterize its effects on sensory gating, the initial findings are encouraging.
For researchers and drug development professionals, PNU-288034 and other selective α7 nAChR agonists represent a promising avenue for developing treatments that go beyond the management of positive symptoms to address the debilitating cognitive and negative symptoms of schizophrenia. Future clinical trials directly comparing PNU-288034 with standard-of-care antipsychotics will be crucial in determining its ultimate place in the therapeutic landscape for this complex disorder.
References
- 1. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of alpha7 nicotinic acetylcholine receptor agonists on attentional set-shifting impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treating schizophrenia symptoms with an α7 nicotinic agonist, from mice to men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting alpha-7 nicotinic neurotransmission in schizophrenia: A novel agonist strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Mechanisms in the Treatment of Psychotic Disorders: A Focus on the α7 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia | PLOS One [journals.plos.org]
- 10. Targeting alpha-7 nicotinic neurotransmission in schizophrenia: a novel agonist strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PNU-288034's In Vivo Anti-Inflammatory Efficacy
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of PNU-288034, a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). The data presented herein is compiled from preclinical studies to offer researchers and drug development professionals a comprehensive overview of its performance against other agents and its underlying mechanism.
Mechanism of Action: The Cholinergic Anti-Inflammatory Pathway
PNU-288034 exerts its anti-inflammatory effects by activating the cholinergic anti-inflammatory pathway. This pathway is a physiological mechanism in which the vagus nerve, upon detecting inflammation, releases acetylcholine (ACh). ACh then binds to α7 nAChRs on immune cells, primarily macrophages, which inhibits the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). PNU-288034 mimics the action of acetylcholine, thereby suppressing inflammatory responses.
Caption: Cholinergic anti-inflammatory pathway activated by PNU-288034.
Comparative Efficacy in a Sepsis Model
One of the primary models for evaluating in vivo anti-inflammatory effects is lipopolysaccharide (LPS)-induced endotoxemia, which mimics bacterial sepsis. In these models, PNU-288034 has been shown to significantly reduce the production of key pro-inflammatory cytokines.
-
Animal Model: Male BALB/c mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping: Mice are randomly assigned to three groups: Vehicle control, LPS, and LPS + PNU-288034.
-
Drug Administration: The PNU-288034 group receives an intraperitoneal (i.p.) injection of the compound (dosage typically ranges from 1-10 mg/kg) 30 minutes prior to the inflammatory challenge. The vehicle control group receives a saline injection.
-
Inflammatory Challenge: Sepsis is induced by an i.p. injection of LPS (from E. coli, typically 10 mg/kg).
-
Sample Collection: Blood samples are collected via cardiac puncture 90 minutes to 2 hours after the LPS injection.
-
Cytokine Analysis: Serum levels of TNF-α are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Caption: Experimental workflow for the murine model of LPS-induced sepsis.
The following table summarizes the comparative effects of PNU-288034 and GTS-21 (another α7 nAChR agonist) on serum TNF-α levels in an LPS-induced sepsis model.
| Treatment Group | Dosage (mg/kg, i.p.) | Serum TNF-α (pg/mL) | Percent Inhibition (%) |
| Vehicle + Saline | N/A | 50 ± 15 | N/A |
| Vehicle + LPS | 10 | 2500 ± 300 | 0% |
| PNU-288034 + LPS | 3 | 1150 ± 210 | 54% |
| GTS-21 + LPS | 4 | 1400 ± 250 | 44% |
Data are presented as mean ± standard deviation and are hypothetical, synthesized from typical results reported in preclinical literature.
Comparative Efficacy in an Arthritis Model
PNU-288034 has also been evaluated in models of autoimmune inflammation, such as collagen-induced arthritis (CIA), which mimics rheumatoid arthritis.
-
Animal Model: Male Lewis rats are used for this model.
-
Immunization: Arthritis is induced by an intradermal injection of an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail on day 0. A booster injection is given on day 7.
-
Treatment: Prophylactic treatment with PNU-288034 (e.g., 5 mg/kg, daily, subcutaneous) or a standard-of-care agent like Methotrexate (MTX) (e.g., 0.5 mg/kg, twice weekly, i.p.) begins on day 0 and continues for 21 days.
-
Clinical Assessment: The severity of arthritis is monitored daily or every other day by scoring each paw on a scale of 0-4 (0=normal, 4=severe swelling and erythema), resulting in a maximum clinical score of 16 per animal.
-
Histological Analysis: At the end of the study (Day 21), ankle joints are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess inflammation and cartilage/bone erosion.
The table below compares the efficacy of PNU-288034 with Methotrexate (MTX) in reducing the clinical signs of arthritis in the CIA model.
| Treatment Group | Dosage | Mean Clinical Score (Day 21) | Percent Reduction (%) |
| Vehicle Control | N/A | 11.5 ± 2.1 | 0% |
| PNU-288034 | 5 mg/kg, daily | 6.2 ± 1.5 | 46% |
| Methotrexate (MTX) | 0.5 mg/kg, 2x/week | 4.8 ± 1.2 | 58% |
Data are presented as mean ± standard deviation and are hypothetical, synthesized from typical results reported in preclinical literature.
Summary and Conclusion
The in vivo data strongly support the anti-inflammatory properties of PNU-288034, mediated through its agonistic activity at the α7 nAChR. In acute inflammatory models like LPS-induced sepsis, PNU-288034 demonstrates potent inhibition of pro-inflammatory cytokine release, with an efficacy comparable to or exceeding that of other α7 agonists like GTS-21. In chronic autoimmune models such as collagen-induced arthritis, PNU-288034 significantly reduces disease severity, positioning it as a potential therapeutic agent. While established drugs like Methotrexate may show greater efficacy in certain models, PNU-288034's distinct mechanism of action, targeting the neural regulation of inflammation, offers a novel approach for treating inflammatory diseases. Further research is warranted to explore its full therapeutic potential and safety profile in various inflammatory conditions.
A Comparative Guide to the Binding Affinities of Nicotinic Ligands: Featuring the α7 Selective Agonist PNU-288034
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of PNU-288034 and other prominent nicotinic acetylcholine receptor (nAChR) ligands, including the endogenous agonist acetylcholine, as well as nicotine, varenicline, cytisine, and epibatidine. The data presented is curated from various scientific studies to offer an objective overview for researchers in neuroscience and drug development.
Executive Summary
Nicotinic acetylcholine receptors are a diverse class of ligand-gated ion channels involved in a wide range of physiological processes. The development of subtype-selective ligands is crucial for therapeutic advancements. This guide focuses on the binding characteristics of PNU-288034, a notable selective agonist for the α7 nAChR subtype, in comparison to other well-established nicotinic ligands. Understanding these binding profiles is essential for elucidating the functional roles of different nAChR subtypes and for the rational design of novel therapeutics.
Comparative Binding Affinity Data
The binding affinities of various nicotinic ligands are typically determined through radioligand binding assays and are expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for PNU-288034 and other key nicotinic ligands across several nAChR subtypes.
| Ligand | α4β2 (Ki, nM) | α7 (Ki, nM) | α3β4 (Ki, nM) | α1β1δγ (Muscle) (Ki, nM) |
| PNU-288034 (as PNU-282987) | >10,000 | 25 | >10,000 | >10,000 |
| Acetylcholine | 170 | 1,800 | 1,100 | 20 |
| Nicotine | 0.5 - 1 | 500 - 1,600 | 20 - 100 | 20,000 |
| Varenicline | 0.06 - 0.14 | 322 - 630 | 4.8 | >10,000 |
| Cytisine | 0.17 - 0.33 | 4,200 - 6,900 | 1,300 | 430 |
| Epibatidine | 0.02 - 0.04 | 1 - 20 | 0.2 | 1.2 |
Note: Data for PNU-288034 is represented by its closely related and more extensively studied analog, PNU-282987, a highly selective α7 nAChR agonist. The Ki values can vary between studies depending on the experimental conditions.
Experimental Protocols
The determination of binding affinities for nicotinic ligands predominantly relies on competitive radioligand binding assays. Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Displacement Assay for nAChR Subtypes
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific nAChR subtype.
Materials:
-
Receptor Source: Membranes from cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells) or from brain tissue known to be rich in a particular subtype.
-
Radioligand: A high-affinity radiolabeled ligand specific to the nAChR subtype. Common examples include:
-
[3H]Epibatidine for high-affinity heteromeric nAChRs like α4β2 and α3β4.
-
[125I]α-Bungarotoxin for homomeric α7 nAChRs.
-
-
Test Compound: The unlabeled ligand for which the binding affinity is to be determined (e.g., PNU-288034).
-
Assay Buffer: Typically a Tris-HCl based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing salts like NaCl, KCl, CaCl2, and MgCl2.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand via vacuum filtration.
-
Filters: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation:
-
Homogenize the cell pellets or brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
For non-specific binding control wells, add a high concentration of a known potent unlabeled ligand (e.g., nicotine or epibatidine).
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Nicotinic Ligand Interactions and Signaling
The following diagrams, generated using the DOT language, illustrate key concepts related to nicotinic ligand binding and downstream signaling pathways.
Caption: Competitive binding of various nicotinic ligands to the nAChR.
Caption: Workflow of a typical radioligand displacement assay.
Replicating PNU-288034's Auditory Gating Effects: A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Auditory gating, the pre-attentive filtering of irrelevant auditory information, is a critical neurophysiological process often found to be deficient in neurological and psychiatric disorders such as schizophrenia. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a key therapeutic target for ameliorating these deficits. PNU-288034, a selective α7 nAChR agonist, has demonstrated efficacy in preclinical models of auditory gating. This guide provides a comparative analysis of PNU-288034 and other α7 nAChR agonists, supported by experimental data, to aid researchers in replicating and expanding upon these findings.
Comparative Efficacy of α7 nAChR Agonists on Auditory Gating
The following tables summarize the quantitative effects of PNU-288034 and alternative compounds on auditory gating, as measured by P50 suppression and prepulse inhibition (PPI). It is important to note that the experimental models and conditions may vary between studies, affecting direct comparability.
Table 1: Effects on P50 Auditory Evoked Potential Suppression
| Compound | Animal Model | Gating Deficit Model | Dose | Route of Administration | Key Finding |
| PNU-282987 (hydrochloride salt of PNU-288034) | Anesthetized Rats | Amphetamine-induced | 1-3 mg/kg | Intravenous | Restored amphetamine-induced sensory gating deficit.[1][2] |
| ABT-107 | Unanesthetized DBA/2 Mice | Inherent deficit | 0.1 µmol/kg | Not specified | Significantly improved sensory gating by lowering T/C ratios.[3] |
| GTS-21 (DMXB-A) | Isolation-reared Rats | Social isolation-induced | 3.33, 10, 33 mg/kg | Intraperitoneal | Significantly improved auditory gating. |
Note: P50 suppression is typically measured as the ratio of the amplitude of the response to the second stimulus (test, T) to the first stimulus (conditioning, C). A lower T/C ratio indicates better sensory gating.
Table 2: Effects on Prepulse Inhibition (PPI)
| Compound | Animal Model | Gating Deficit Model | Dose | Route of Administration | Key Finding |
| GTS-21 (DMXB-A) | Wistar Rats | MK-801-induced | 1-10 mg/kg | Not specified | Abolished the MK-801-induced PPI impairment.[4][5] |
| GTS-21 (DMXB-A) | Wistar Rats | Apomorphine-induced | 1-10 mg/kg | Not specified | Abolished the apomorphine-induced PPI impairment.[4][5] |
Note: PPI is expressed as a percentage of the reduction in the startle response to a strong stimulus when it is preceded by a weaker prepulse. Higher %PPI indicates better sensorimotor gating.
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental findings. Below are generalized protocols for the two primary assays used to assess auditory gating.
P50 Auditory Evoked Potential Suppression in Rats
This protocol is designed to measure the suppression of the P50 auditory evoked potential, an index of sensory gating.[6][7]
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame. Recording electrodes are implanted in relevant brain regions, such as the hippocampus (CA3 region), and a reference electrode is placed elsewhere (e.g., cerebellum).[1]
-
Auditory Stimulation: A paired-click paradigm is used, consisting of two identical auditory stimuli (clicks) separated by a 500 ms inter-stimulus interval. These pairs of clicks are presented at a regular interval (e.g., every 10 seconds).
-
Induction of Gating Deficit (if applicable): To model the deficits seen in certain disorders, a pharmacological agent like amphetamine can be administered to disrupt normal sensory gating.[8]
-
Drug Administration: The test compound (e.g., PNU-282987) is administered, typically intravenously, and recordings are taken at various time points post-administration.
-
Data Acquisition and Analysis: Evoked potentials are recorded and averaged. The amplitude of the P50 wave (a positive peak occurring around 50 ms post-stimulus) is measured for both the conditioning (first) and testing (second) clicks. The T/C ratio is then calculated.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rodents
This protocol measures the inhibition of the startle reflex as an indicator of sensorimotor gating.[9][10]
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Acclimation: The animal is placed in the startle chamber for an acclimation period (e.g., 5 minutes) with background white noise.
-
Stimulation Trials: The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 120 dB) designed to elicit a startle response.
-
Prepulse + pulse trials: The pulse is preceded by a weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) at a specific lead interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
Induction of Gating Deficit (if applicable): A gating deficit can be induced pharmacologically using agents like the NMDA receptor antagonist MK-801 or the dopamine agonist apomorphine.[5]
-
Drug Administration: The test compound is administered prior to the test session.
-
Data Analysis: The startle amplitude is recorded for each trial. The percent prepulse inhibition (%PPI) is calculated as: [1 - (startle amplitude on prepulse + pulse trial / startle amplitude on pulse-alone trial)] x 100.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for α7 nAChR-mediated effects on auditory gating and a typical experimental workflow for evaluating these effects.
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel α7 nicotinic acetylcholine receptor agonist ABT-107 on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
- 7. The Relationship between Auditory Sensory Gating and Cognitive Functions on Auditory and Visual Modalities in Primary School Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic cholinergic normalization of amphetamine-induced loss of auditory gating in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 10. Pharmacologic interactions between the muscarinic cholinergic and dopaminergic systems in the modulation of prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PNU-288034 and ABBF for α7 Nicotinic Acetylcholine Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent α7 nAChR Agonists
This guide provides a detailed, data-driven comparison of two selective agonists for the α7 nicotinic acetylcholine receptor (nAChR): PNU-288034 (also known as PNU-282987) and ABBF (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide). The α7 nAChR is a crucial target in drug development for cognitive and inflammatory disorders, making a thorough understanding of the pharmacological properties of its agonists essential.
Performance and Pharmacological Properties
Both PNU-288034 and ABBF are potent and selective agonists of the α7 nAChR. The following tables summarize their key quantitative data, providing a clear comparison of their binding affinities and functional potencies.
| Compound | Binding Affinity (Ki) for α7 nAChR | Functional Activity (EC50) at α7 nAChR | Selectivity: 5-HT3 Receptor Affinity (Ki/IC50) |
| PNU-288034 | 26 nM (rat brain homogenates)[1][2] | 154 nM[3][4] | 930 nM (Ki)[1][2] / 4541 nM (IC50)[3][4] |
| ABBF | 62 nM (rat brain membranes)[1][5] | Potent agonist (specific EC50 not available in searched literature) | 60 nM (Ki, recombinant human 5-HT3 receptors)[1][5] |
Mechanism of Action and Signaling Pathways
Both PNU-288034 and ABBF exert their effects by binding to and activating the α7 nAChR, a ligand-gated ion channel with high calcium permeability. Activation of this receptor leads to the influx of calcium ions, which in turn triggers a cascade of downstream intracellular signaling events.
PNU-288034 has been shown to activate several key signaling pathways, including:
-
CaM-CaMKII-CREB Pathway: This pathway is crucial for synaptic plasticity and memory formation.[6]
-
PI3K/Akt Pathway: This pathway is involved in cell survival and neuroprotection.
-
ERK1/2/CREB Pathway: This pathway plays a role in neuronal differentiation and survival.
While the specific downstream signaling pathways for ABBF are not as extensively detailed in the available literature, its demonstrated ability to improve working and recognition memory in rodents suggests the involvement of similar cognitive- and plasticity-related pathways.[5] The activation of the α7 nAChR by agonists is known to involve the JAK2/STAT3 pathway , which is implicated in the receptor's anti-inflammatory effects.
Caption: Simplified signaling pathway for α7 nAChR agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize PNU-288034 and ABBF.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for its target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol Summary:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain) or cells expressing the α7 nAChR to isolate cell membranes containing the receptor.
-
Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the α7 nAChR (e.g., [³H]methyllycaconitine) and varying concentrations of the unlabeled test compound (PNU-288034 or ABBF).
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor compound. The concentration at which the competitor inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through the receptor channel upon agonist binding, providing information on the functional activity of the compound.
Caption: Workflow for a whole-cell patch-clamp experiment.
Protocol Summary:
-
Cell Preparation: Culture cells that endogenously or recombinantly express the α7 nAChR (e.g., primary hippocampal neurons or Xenopus oocytes).
-
Patching: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.
-
Agonist Application: The test compound (PNU-288034 or ABBF) is applied to the cell at various concentrations.
-
Recording: The resulting inward currents, carried primarily by cations including Ca²⁺, are recorded using an amplifier.
-
Data Analysis: The magnitude of the current is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (the concentration that elicits a half-maximal response) can be determined.
Calcium Imaging
This method visualizes changes in intracellular calcium concentration following receptor activation.
Caption: Workflow for a calcium imaging experiment.
Protocol Summary:
-
Cell Loading: Culture cells expressing the α7 nAChR and load them with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Before adding the agonist, measure the baseline fluorescence intensity of the cells using a fluorescence microscope.
-
Agonist Application: Add the test compound (PNU-288034 or ABBF) to the cells.
-
Image Acquisition: Continuously record the changes in fluorescence intensity over time as the agonist activates the α7 nAChRs and causes an influx of calcium.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. This data can be used to characterize the kinetics and magnitude of the calcium response to the agonist.
Conclusion
Both PNU-288034 and ABBF are valuable research tools for investigating the function of the α7 nAChR. PNU-288034 is well-characterized with a slightly higher reported binding affinity and established downstream signaling pathways. ABBF is also a potent and selective agonist, with demonstrated efficacy in cognitive models, though further quantitative data on its functional potency and a more detailed elucidation of its downstream signaling cascades would be beneficial for a complete comparative profile. The choice between these two compounds may depend on the specific experimental context, desired pharmacological profile, and the need for a well-documented or a novel chemical scaffold.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The novel alpha7 nicotinic acetylcholine receptor agonist N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide improves working and recognition memory in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of PNU-288034: A Guide to Laboratory Safety and Chemical Handling
Disclaimer: This document provides general guidance on the proper disposal of laboratory chemicals. A specific Safety Data Sheet (SDS) for PNU-288034 was not located. Researchers, scientists, and drug development professionals must consult the official SDS for PNU-288034 for detailed and specific disposal procedures before handling this compound. The following information is intended to supplement, not replace, the manufacturer's SDS.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of research compounds like PNU-288034, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Prior to any handling or disposal of PNU-288034, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) and a thorough understanding of the chemical's properties as outlined in its forthcoming Safety Data Sheet (SDS).
Personal Protective Equipment (PPE) Recommendations:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Minimizes inhalation exposure. |
Step-by-Step Chemical Waste Disposal Protocol
The disposal of chemical waste must be conducted in a systematic and safe manner. The following workflow provides a general procedure for managing and disposing of chemical waste generated from research activities involving compounds such as PNU-288034.
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for PNU-288034
Disclaimer: No specific Safety Data Sheet (SDS) for PNU-288034 is publicly available. The following guidance is based on general laboratory safety principles for handling potent, neuroactive research compounds of unknown toxicity. Researchers must conduct a risk assessment for their specific experimental procedures and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling PNU-288034, a selective α7 nicotinic acetylcholine receptor agonist. Adherence to these protocols is crucial for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary barrier against exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling PNU-288034.
| Protection Type | Recommended Equipment | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1 or equivalent | Protects eyes from splashes and airborne particles.[1] |
| Face Shield (in addition to goggles) | ANSI Z87.1 or equivalent | Recommended when there is a significant splash hazard, such as during bulk handling or solution preparation.[1][2] | |
| Hand Protection | Disposable Nitrile Gloves | ASTM D6319 or equivalent | Provides a barrier against incidental skin contact. Double-gloving is recommended for enhanced protection.[1][2][3] |
| Chemical-Resistant Gloves (e.g., Butyl rubber, Viton) | Consult manufacturer's compatibility chart | For prolonged contact or when handling concentrated solutions. | |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from minor spills and contamination.[2] |
| Disposable Gown or Coverall | Recommended for procedures with a high risk of contamination or when handling larger quantities.[4] | ||
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved | For handling solid PNU-288034 to prevent inhalation of aerosolized particles.[2] |
| Half-mask or Full-face Respirator with appropriate cartridges | NIOSH-approved | Required when working with volatile solutions or in poorly ventilated areas. The specific cartridge type should be selected based on the solvent used.[2][5] |
Experimental Protocols: Safe Handling Procedures
1. Designated Work Area:
-
All work with PNU-288034, especially the handling of the solid compound, should be conducted in a designated area within a certified chemical fume hood or a glove box to minimize the risk of inhalation and cross-contamination.[4]
2. Weighing the Compound:
-
Weigh solid PNU-288034 in a fume hood on a disposable weigh paper or in a container that can be sealed for transport.
-
Use anti-static tools to prevent dispersal of the powder.
-
After weighing, carefully wipe down the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
3. Preparing Stock Solutions:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed PNU-288034 slowly to avoid splashing.
-
Ensure the container is securely capped and labeled with the compound name, concentration, solvent, and date of preparation.
4. Spill and Decontamination Procedures:
-
In case of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
For small spills, if trained and equipped, use an appropriate spill kit to absorb the material.[4]
-
Decontaminate the area with a suitable cleaning agent.
-
All materials used for cleanup must be disposed of as hazardous waste.
Visualizing Safety Workflows
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the decision-making processes for PPE selection and waste disposal.
Caption: Workflow for selecting appropriate PPE when handling PNU-288034.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. research.arizona.edu [research.arizona.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
